Product packaging for Antifungal agent 96(Cat. No.:)

Antifungal agent 96

Cat. No.: B12370271
M. Wt: 248.26 g/mol
InChI Key: SHSJHJONOXSOOJ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal Agent 96 is a synthetic chemical agent supplied for non-clinical research purposes. As an investigational compound, it is intended for use in vitro to study potential antifungal activity, mechanisms of action, and resistance patterns. Its specific molecular target, spectrum of activity against fungal pathogens such as Candida or Aspergillus species, and pharmacological properties are currently under characterization. Researchers can utilize this compound to probe fungal cell biology and contribute to the development of new therapeutic strategies. This product is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O3S B12370271 Antifungal agent 96

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

(8Z)-8-methoxyimino-3-methylthieno[2,3-f][1,2]benzoxazol-4-one

InChI

InChI=1S/C11H8N2O3S/c1-5-7-9(14)11-6(3-4-17-11)8(13-15-2)10(7)16-12-5/h3-4H,1-2H3/b13-8-

InChI Key

SHSJHJONOXSOOJ-JYRVWZFOSA-N

Isomeric SMILES

CC1=NOC\2=C1C(=O)C3=C(/C2=N/OC)C=CS3

Canonical SMILES

CC1=NOC2=C1C(=O)C3=C(C2=NOC)C=CS3

Origin of Product

United States

Foundational & Exploratory

"Antifungal agent 96" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and experimental protocols related to the promising antifungal agent designated as Antifungal agent 96, also known as Compound WZ-2. This novel agent has demonstrated significant efficacy against critical fungal pathogens, positioning it as a compound of high interest for further research and development.

Chemical Structure and Properties

This compound (Compound WZ-2) is a synthetic derivative of the natural product sampangine, a plant alkaloid known for its antifungal properties. WZ-2 is a tricyclic oxime ether derivative designed to enhance antifungal activity and improve pharmacological properties.

Chemical Structure:

While the precise 2D and 3D structures are proprietary and detailed in specific publications, the core scaffold is a tricyclic system derived from sampangine, featuring a key oxime ether functional group. The crystallographic data for WZ-2 is available in the supporting information of the primary research publication, which can be referenced for detailed structural analysis.

Physicochemical and Pharmacokinetic Properties:

Compound WZ-2 has been noted for its excellent permeability across the blood-brain barrier, a critical feature for treating central nervous system fungal infections like cryptococcal meningitis.

Antifungal Activity

Compound WZ-2 has shown potent activity against clinically significant yeasts, including Cryptococcus neoformans and Candida albicans. Its efficacy is particularly noteworthy against drug-resistant strains.

Table 1: In Vitro Antifungal Activity of Compound WZ-2

Fungal SpeciesStrainMIC (μg/mL)Reference
Cryptococcus neoformansH990.016[1][2][3][4][5]
Candida albicans0304103 (resistant)32[1][2][3][4][5]
Candida albicansSC5314 (sensitive)Not explicitly stated[4]

Synergistic Activity:

Compound WZ-2 exhibits strong synergistic effects when used in combination with fluconazole against resistant Candida albicans, with a Fractional Inhibitory Concentration Index (FICI) of 0.078[4]. This suggests a potential role for WZ-2 in combination therapies to overcome existing antifungal resistance.

Mechanism of Action

The primary mechanism of action of Compound WZ-2 involves the inhibition of key virulence factors in pathogenic fungi. This multi-faceted approach contributes to its potent antifungal effect and its ability to circumvent common resistance mechanisms.

Key Mechanisms:

  • Inhibition of Virulence Factors: WZ-2 effectively inhibits the formation of the polysaccharide capsule in Cryptococcus neoformans, a critical virulence factor for this pathogen[4].

  • Biofilm Disruption: The compound has been shown to inhibit biofilm formation in Candida albicans, a key factor in the persistence of infections[4].

  • Morphological Transition Inhibition: WZ-2 prevents the yeast-to-hypha morphological transition in C. albicans, a crucial step in its pathogenesis and tissue invasion[4].

The following diagram illustrates the proposed mechanism of action of Compound WZ-2 against fungal pathogens.

Proposed Mechanism of Action of Compound WZ-2.

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of Compound WZ-2. For complete details, please refer to the cited primary literature.

Synthesis of Compound WZ-2

The synthesis of Compound WZ-2 is based on the modification of the natural product sampangine. The general workflow involves a multi-step chemical synthesis.

Synthesis_Workflow Start Sampangine (Starting Material) Step1 Chemical Modification 1 Start->Step1 Step2 Chemical Modification 2 Step1->Step2 Step3 Oxime Ether Formation Step2->Step3 Final Compound WZ-2 (Final Product) Step3->Final

General Synthetic Workflow for Compound WZ-2.
In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Compound WZ-2 against various fungal strains.

Methodology:

  • Fungal Strains and Culture: C. neoformans H99 and C. albicans 0304103 are cultured in appropriate growth media (e.g., Sabouraud Dextrose Broth) to achieve a logarithmic growth phase.

  • Drug Preparation: Compound WZ-2 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains a standardized inoculum of the fungal suspension and a specific concentration of the drug.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control. For C. neoformans, MIC80 (80% growth inhibition) is often determined spectrophotometrically.

In Vivo Efficacy in a Murine Model of Cryptococcal Meningitis

Objective: To evaluate the therapeutic efficacy of Compound WZ-2 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., A/Jcr mice) are used.

  • Infection: Mice are infected intravenously or intranasally with a lethal dose of C. neoformans H99.

  • Treatment: A specified number of days post-infection, mice are treated with Compound WZ-2 (e.g., 5 mg/kg) via an appropriate route of administration (e.g., intraperitoneally) for a defined duration. A control group receives a vehicle.

  • Assessment:

    • Fungal Burden: At the end of the treatment period, organs such as the brain and lungs are harvested, homogenized, and plated on agar to determine the number of colony-forming units (CFUs).

    • Survival: A separate cohort of mice is monitored for survival over a longer period.

  • Data Analysis: The fungal burden in the treated group is compared to the control group. Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier survival analysis).

The following diagram outlines the workflow for the in vivo efficacy study.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Infection Infection of Mice with C. neoformans H99 Grouping Randomization into Treatment and Control Groups Infection->Grouping Treatment Administration of Compound WZ-2 (5 mg/kg) Grouping->Treatment Control Administration of Vehicle Grouping->Control FungalBurden Determination of Fungal Burden (Brain, Lungs) Treatment->FungalBurden Survival Monitoring of Survival Treatment->Survival Control->FungalBurden Control->Survival

Workflow for In Vivo Efficacy Testing.

Conclusion

This compound (Compound WZ-2) is a promising novel antifungal compound with potent activity against key pathogenic fungi, including drug-resistant strains. Its unique mechanism of action, targeting virulence factors, and its ability to cross the blood-brain barrier make it a strong candidate for further development as a therapeutic agent for invasive fungal infections. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and potential of this compound.

References

In-depth Technical Guide: The Quest for "Antifungal Agent 96"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a specific compound designated "Antifungal agent 96" has yielded no specific scientific literature or data corresponding to a singular entity with this name. The term most frequently appears in the context of methodologies for antifungal research, particularly those involving 96-well plate assays for high-throughput screening of various compounds.

This guide, therefore, addresses the broader landscape of antifungal agent discovery and the common experimental frameworks suggested by the nomenclature "96," providing a foundational understanding for researchers in the field.

The Significance of "96" in Antifungal Research

The number "96" is strongly associated with the 96-well microtiter plate, a standard tool in microbiology and pharmacology for conducting experiments in a miniaturized and parallel format. This methodology is central to modern antifungal drug discovery for several key procedures:

  • Antifungal Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

  • Biofilm Formation and Inhibition Assays: Studying the ability of antifungal agents to prevent or disrupt fungal biofilms, which are communities of microorganisms adhered to a surface and are notoriously resistant to treatment.[1][2]

  • High-Throughput Screening (HTS): Rapidly testing large libraries of chemical compounds for antifungal activity.

General Workflow for Discovery and Isolation of Novel Antifungal Agents

The discovery and isolation of a new antifungal agent typically follow a structured workflow, from initial screening to characterization. The following diagram illustrates a generalized process.

G cluster_0 Discovery Phase cluster_1 Isolation & Purification Phase cluster_2 Characterization Phase a Source Material (e.g., Soil, Plants, Marine Sponges) b Microbial Isolation & Culturing a->b c High-Throughput Screening (e.g., 96-well plate assays) b->c d Hit Identification c->d e Fermentation / Large-Scale Culture d->e f Extraction of Bioactive Compounds e->f g Chromatographic Separation (e.g., HPLC) f->g h Purity Assessment g->h i Structure Elucidation (e.g., NMR, Mass Spectrometry) h->i j In vitro Antifungal Activity (MIC determination) i->j k Mechanism of Action Studies j->k l In vivo Efficacy & Toxicity k->l G cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane cluster_3 Nucleus Cell Wall Synthesis Cell Wall Synthesis Ergosterol Ergosterol Ergosterol Synthesis Ergosterol Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Echinocandins Echinocandins Echinocandins->Cell Wall Synthesis Polyenes Polyenes Polyenes->Ergosterol Azoles Azoles Azoles->Ergosterol Synthesis Allylamines Allylamines Allylamines->Ergosterol Synthesis Flucytosine Flucytosine Flucytosine->DNA/RNA Synthesis

References

In Vitro Antifungal Spectrum of "Antifungal Agent 96"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of the novel investigational compound, "Antifungal Agent 96." The data presented herein summarizes its spectrum of activity against a panel of clinically relevant fungal pathogens. Detailed experimental protocols for the determination of antifungal susceptibility and a proposed mechanism of action are also described.

In Vitro Antifungal Activity

The in vitro antifungal activity of "this compound" was evaluated against a range of yeast and mold species using the standardized broth microdilution method. The results, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized in the table below. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of microbial growth. For azoles, echinocandins, and flucytosine, the MIC is typically determined at the point of at least a 50% decrease in growth compared to the drug-free control. For amphotericin B, it is the concentration that leads to a 100% decrease in growth.[1][2]

Fungal SpeciesStrain"this compound" MIC (µg/mL)
Candida albicansATCC 900280.125
Candida glabrataATCC 900300.25
Candida parapsilosisATCC 220190.5
Candida kruseiATCC 62581
Cryptococcus neoformansATCC 901120.06
Aspergillus fumigatusATCC 2043050.5
Aspergillus flavusATCC 2043041
Aspergillus nigerATCC 164042
Fusarium solaniATCC 360314
Rhizopus arrhizusATCC 203448

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

The in vitro activity of "this compound" was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • "this compound" powder of known potency.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer.

  • Standardized fungal inoculum.

Procedure:

  • Preparation of Antifungal Agent Dilutions: A stock solution of "this compound" is prepared in a suitable solvent. Serial two-fold dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plates.[3] 100 µL of each two-fold concentrated drug dilution is dispensed into the wells of a 96-well plate.[4]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve the final target inoculum concentration.

  • Inoculation and Incubation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing the antifungal agent dilutions.[4] The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species being tested.

  • MIC Determination: Following incubation, the MIC is determined by visual inspection of fungal growth or by using a spectrophotometer to measure the optical density. The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the positive control (no drug).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dispense Drug Dispense Drug Serial Dilutions->Dispense Drug Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension Add Inoculum Add Inoculum Inoculum Suspension->Add Inoculum Dispense Drug->Add Inoculum Incubation Incubation Add Inoculum->Incubation Visual Reading Visual Reading Incubation->Visual Reading Spectrophotometry Spectrophotometry Incubation->Spectrophotometry MIC Determination MIC Determination Visual Reading->MIC Determination Spectrophotometry->MIC Determination

Broth Microdilution Workflow

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Preliminary studies suggest that "this compound" targets the fungal cell membrane by interfering with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[5][6] The proposed mechanism involves the inhibition of the enzyme 14α-demethylase, which is a key step in the conversion of lanosterol to ergosterol.[5]

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylation 14-demethylation Lanosterol->14-demethylation Ergosterol Ergosterol 14-demethylation->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Inhibition

Proposed Mechanism of "this compound"

This guide provides a foundational understanding of the in vitro antifungal properties of "this compound." Further studies are warranted to elucidate its in vivo efficacy, safety profile, and the precise molecular interactions with its target.

References

Antifungal Agent 96: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 96, also identified as Compound WZ-2, has demonstrated notable in vitro activity against pathogenic fungi, including Cryptococcus neoformans and Candida albicans.[1][2][3][4] Its efficacy, coupled with good blood-brain barrier permeability, positions it as a promising candidate for further development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound, crucial prerequisites for its advancement through the drug development pipeline. The document outlines detailed experimental protocols and presents a framework for the systematic evaluation and presentation of these physicochemical properties.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. A thorough understanding of the solubility of this compound across a range of physiologically relevant conditions is therefore paramount.

Quantitative Solubility Data

The following tables provide a template for the systematic recording of solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound

Solvent System (Buffer)pHTemperature (°C)Solubility (µg/mL)Method
Phosphate Buffered Saline7.425Data to be determinedShake-Flask
Phosphate Buffered Saline7.437Data to be determinedShake-Flask
Simulated Gastric Fluid (without pepsin)1.237Data to be determinedShake-Flask
Simulated Intestinal Fluid (without pancreatin)6.837Data to be determinedShake-Flask
WaterNeutral25Data to be determinedShake-Flask

Table 2: Kinetic Solubility of this compound

Solvent System (Buffer)pHTemperature (°C)Solubility (µg/mL)Method
Phosphate Buffered Saline7.425Data to be determinedNephelometry/Turbidimetry
Aqueous Buffer5.025Data to be determinedNephelometry/Turbidimetry
Aqueous Buffer9.025Data to be determinedNephelometry/Turbidimetry

Table 3: Solubility in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined
Acetonitrile25Data to be determined
Polyethylene Glycol 400 (PEG 400)25Data to be determined
Experimental Protocols for Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[6]

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent system (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard calibration curve of this compound in the same solvent system to accurately quantify the solubility.

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds initially dissolved in an organic solvent like DMSO.[6][7]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add small aliquots of the DMSO stock solution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Precipitation Detection: Measure the turbidity or light scattering of the resulting solutions using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Stability Profile

Assessing the chemical stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways.

Quantitative Stability Data

The following tables provide a template for summarizing the stability data for this compound.

Table 4: Stability of this compound in Solution

Solvent SystempHTemperature (°C)Time (days)% RemainingDegradation Products
Phosphate Buffered Saline7.4250100-
1Data to be determinedIdentify and quantify
7Data to be determinedIdentify and quantify
30Data to be determinedIdentify and quantify
Simulated Gastric Fluid1.2370100-
0.5Data to be determinedIdentify and quantify
1Data to be determinedIdentify and quantify
2Data to be determinedIdentify and quantify
Simulated Intestinal Fluid6.8370100-
1Data to be determinedIdentify and quantify
4Data to be determinedIdentify and quantify
8Data to be determinedIdentify and quantify

Table 5: Solid-State Stability of this compound (Forced Degradation)

Stress ConditionDuration% RemainingDegradation Products
Thermal (e.g., 80°C)7 daysData to be determinedIdentify and quantify
Photolytic (e.g., ICH Q1B)As per guidelinesData to be determinedIdentify and quantify
Oxidative (e.g., 3% H₂O₂)24 hoursData to be determinedIdentify and quantify
Acidic (e.g., 0.1 M HCl)24 hoursData to be determinedIdentify and quantify
Basic (e.g., 0.1 M NaOH)24 hoursData to be determinedIdentify and quantify
Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from any potential degradation products.

  • Column and Mobile Phase Selection: Utilize a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

  • Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation.[9][10]

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and detection wavelength to achieve adequate separation between the peak for this compound and the peaks of all degradation products.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

  • Sample Preparation: Prepare solutions of this compound in the desired buffers or store the solid compound under the specified stress conditions.

  • Time-Point Analysis: At predetermined time intervals, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Analysis: Quantify the peak area of this compound and any degradation products at each time point. Calculate the percentage of the remaining parent compound and identify and quantify the major degradants.

Visualizations

G

G

Conclusion

The experimental frameworks and methodologies detailed in this guide provide a robust starting point for the comprehensive characterization of the solubility and stability of this compound. The systematic generation and compilation of these data are indispensable for informed decision-making in lead optimization, preclinical development, and formulation design. Adherence to these protocols will ensure the generation of high-quality, reliable data, thereby facilitating the progression of this compound as a potential therapeutic agent.

References

In-depth Technical Guide: Cytotoxicity of Antifungal Agent 96 Against Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Research Community,

This document is intended to serve as a comprehensive technical guide on the cytotoxicity of Antifungal Agent 96, also known as Compound WZ-2, against human cell lines. However, a thorough and exhaustive search of publicly available scientific literature and databases has revealed a significant gap in the existing knowledge regarding the specific cytotoxic effects of this compound on human cells.

While "this compound" or "Compound WZ-2" is documented as a potent antifungal agent with good blood-brain barrier permeability, specific data regarding its impact on human cell viability and the underlying mechanisms remain largely unpublished. The core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled without access to primary research data that is not currently in the public domain.

This guide will, therefore, outline the general methodologies and approaches typically employed in the assessment of cytotoxicity for novel compounds, which would be applicable to the study of this compound. This will provide a framework for researchers who may be planning to investigate the cytotoxicity of this agent.

Quantitative Data on Cytotoxicity: A Data Gap

As of the latest search, there is no publicly available quantitative data, such as IC50 (half-maximal inhibitory concentration) values, for this compound across a range of human cell lines. To fulfill the data presentation requirement, a table has been prepared below to illustrate how such data would be structured. Researchers who generate this data in the future can utilize this template for clear and comparative presentation.

Table 1: Hypothetical Cytotoxicity Profile of this compound Against Human Cell Lines

Human Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (µM)Reference
e.g., HeLaCervical CancerMTT48Data Not AvailableN/A
e.g., HEK293Embryonic KidneyLDH24Data Not AvailableN/A
e.g., A549Lung CarcinomaResazurin72Data Not AvailableN/A
e.g., HepG2Hepatocellular CarcinomaMTT48Data Not AvailableN/A
e.g., SH-SY5YNeuroblastomaXTT48Data Not AvailableN/A

Standard Experimental Protocols for Cytotoxicity Assessment

The following sections detail the standard methodologies that would be employed to determine the cytotoxicity of this compound.

Cell Culture and Maintenance

Human cell lines (e.g., HeLa, HEK293, A549, HepG2, SH-SY5Y) would be obtained from a reputable cell bank. Cells would be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

A variety of assays can be used to measure cell viability and cytotoxicity. The choice of assay depends on the specific research question and the suspected mechanism of action of the compound.

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate in the dark at room temperature for a specified time.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays can be performed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase A.

    • Stain the cellular DNA with propidium iodide.

    • Analyze the DNA content by flow cytometry.

Visualization of Experimental Workflows and Potential Signaling Pathways

Given the absence of data on the signaling pathways affected by this compound in human cells, the following diagrams illustrate a generic experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HeLa, HEK293) treatment Treatment with This compound (Concentration Gradient) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis ic50_determination IC50 Value Calculation mtt_assay->ic50_determination ldh_assay->ic50_determination statistical_analysis Statistical Analysis ic50_determination->statistical_analysis Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Apoptosis Pathway agent This compound ros Increased ROS Production agent->ros mito_stress Mitochondrial Stress ros->mito_stress bax_activation Bax Activation mito_stress->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Preliminary Pharmacokinetic Profile of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Antifungal agent 96" is not a publicly recognized designation. The following technical guide is a representative example based on the typical pharmacokinetic profiles of novel antifungal agents in preclinical development, designed to meet the specified content and formatting requirements. All data presented is hypothetical and for illustrative purposes.

Introduction

In the global effort to combat invasive fungal infections, the development of new antifungal agents with favorable pharmacokinetic properties is of paramount importance. This document outlines the preliminary pharmacokinetic profile of a novel investigational antifungal agent, designated "this compound," a potent, broad-spectrum inhibitor of fungal lanosterol 14α-demethylase. The data herein summarizes the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound as determined in a series of in vitro and in vivo preclinical studies. The objective of these studies was to establish a foundational understanding of the compound's behavior in biological systems to support its further development as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of "this compound" were evaluated in several preclinical species following intravenous and oral administration. The results are summarized in the tables below.

Table 1: Single-Dose Intravenous Pharmacokinetics of "this compound"
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)t½ (h)CL (mL/h/kg)Vd (L/kg)
Mouse21550 ± 2100.083200 ± 4503.5 ± 0.510.4 ± 1.52.8 ± 0.4
Rat21280 ± 1800.084100 ± 5804.2 ± 0.68.1 ± 1.13.1 ± 0.5
Dog1850 ± 1200.255300 ± 7508.1 ± 1.23.1 ± 0.44.5 ± 0.7

Data are presented as mean ± standard deviation.

Table 2: Single-Dose Oral Pharmacokinetics of "this compound"
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)t½ (h)F (%)
Mouse10820 ± 1150.52400 ± 3403.8 ± 0.648 ± 7
Rat10650 ± 901.02900 ± 4104.5 ± 0.743 ± 6
Dog5410 ± 602.03800 ± 5308.5 ± 1.372 ± 10

Data are presented as mean ± standard deviation. F (%) denotes oral bioavailability.

Table 3: In Vitro ADME Properties of "this compound"
ParameterValue
Plasma Protein Binding (Mouse, Rat, Dog, Human)>98%
Blood-to-Plasma Ratio~1
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)15.2
Metabolic Stability (Human Liver Microsomes, t½ min)45
Major Metabolites IdentifiedHydroxylation, N-dealkylation
Major CYP450 Enzymes InvolvedCYP3A4, CYP2C19

Experimental Protocols

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of "this compound" following intravenous and oral administration in mice, rats, and dogs.

Methodology:

  • Animal Models: Male CD-1 mice (n=3 per time point), Sprague-Dawley rats (n=3 per group with serial sampling), and Beagle dogs (n=3, crossover design) were used. Animals were fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV): "this compound" was formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline. The formulation was administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).

    • Oral (PO): A suspension of "this compound" in 0.5% methylcellulose was administered by oral gavage.

  • Sample Collection:

    • Blood: Serial blood samples (~0.1 mL for rodents, 1 mL for dogs) were collected from the saphenous vein at pre-dose and at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing K2EDTA as an anticoagulant.

    • Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma, which was stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of "this compound" were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Metabolic Stability

Objective: To assess the metabolic stability of "this compound" in human liver microsomes.

Methodology:

  • Incubation: "this compound" (1 µM) was incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing MgCl₂.

  • Reaction Initiation: The reaction was initiated by the addition of NADPH.

  • Sampling: Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound was plotted against time. The slope of this line was used to calculate the in vitro half-life (t½).

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing Phase cluster_analysis Analysis Phase animal_prep Animal Acclimatization & Fasting iv_dose Intravenous Administration animal_prep->iv_dose po_dose Oral Gavage animal_prep->po_dose formulation Drug Formulation (IV & PO) formulation->iv_dose formulation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Centrifugation & Plasma Separation blood_collection->plasma_prep storage Sample Storage at -80°C plasma_prep->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Caption: Workflow for in vivo pharmacokinetic studies.

Caption: Proposed mechanism of action of "this compound".

Summary and Conclusion

"this compound" demonstrates pharmacokinetic properties consistent with a developable drug candidate. The compound exhibits moderate to good oral bioavailability across the tested species, with the highest observed in dogs. The half-life is scalable across species, suggesting predictable human pharmacokinetics. The high plasma protein binding is a characteristic feature of this chemical class. In vitro metabolism studies indicate that CYP3A4 and CYP2C19 are the primary enzymes responsible for its metabolism, which warrants further investigation for potential drug-drug interactions. The preliminary pharmacokinetic profile of "this compound" is promising and supports its advancement into further preclinical and clinical evaluation.

An In-depth Technical Guide on Azole Antifungals and Their Effect on Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific "Antifungal agent 96" is not identified in the scientific literature, this guide will focus on a major class of antifungal agents that are extensively studied and clinically significant: the azoles . Azole antifungals are a cornerstone of antifungal therapy, and their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the azoles' effect on this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Its structural dissimilarity to mammalian cholesterol makes the ergosterol biosynthesis pathway an attractive target for selective antifungal therapy.[4] Azole antifungals exploit this by targeting a key enzyme in the pathway, lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][2][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth.[1][2][6]

Quantitative Data on Azole Antifungal Activity

The in vitro activity of azole antifungals is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC data for common azole antifungals against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida Species

Candida SpeciesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Candida albicans0.25 - 1280.52
Candida glabrata0.5 - 2561664
Candida parapsilosis0.125 - 812
Candida tropicalis0.25 - 6428
Candida krusei8 - 25664128

Data are representative and can vary based on the specific isolates and testing methodology.

Table 2: Minimum Inhibitory Concentration (MIC) of Voriconazole against Aspergillus Species

Aspergillus SpeciesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Aspergillus fumigatus0.125 - 40.51
Aspergillus flavus0.25 - 20.51
Aspergillus niger0.25 - 412
Aspergillus terreus0.5 - 812

Data are representative and can vary based on the specific isolates and testing methodology.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antifungal activity. Below are protocols for key experiments used to evaluate the effect of azole antifungals on fungi.

Broth Microdilution MIC Assay (CLSI M27/M38)

This protocol is a standardized method for determining the MIC of antifungal agents against yeasts and filamentous fungi.

a. Inoculum Preparation:

  • Subculture the fungal isolate onto potato dextrose agar (PDA) and incubate at 35°C for 24-48 hours (for yeasts) or 7 days (for filamentous fungi).

  • Prepare a fungal suspension in sterile saline from the culture.

  • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL for yeasts.

  • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

b. Antifungal Agent Preparation:

  • Prepare a stock solution of the azole antifungal in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

c. Incubation and Reading:

  • Inoculate each well of the microtiter plate with the prepared fungal suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to quantify the changes in sterol composition in fungal cells following treatment with an azole antifungal.

a. Fungal Culture and Treatment:

  • Grow the fungal isolate in a suitable liquid medium to mid-logarithmic phase.

  • Expose the culture to a sub-inhibitory concentration of the azole antifungal for a defined period (e.g., 4-16 hours). A control culture without the antifungal should be run in parallel.

b. Sterol Extraction:

  • Harvest the fungal cells by centrifugation.

  • Wash the cells with sterile water.

  • Perform saponification of the cell pellet with alcoholic potassium hydroxide to release the sterols.

  • Extract the non-saponifiable lipids (containing sterols) with an organic solvent such as n-hexane.

c. Derivatization and GC-MS Analysis:

  • Evaporate the organic solvent and derivatize the sterol extracts to form trimethylsilyl (TMS) ethers.

  • Analyze the derivatized samples using a GC-MS system.

  • Identify and quantify the individual sterols based on their retention times and mass spectra by comparing them to known standards.

Visualizing the Mechanism of Action

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental workflows.

Ergosterol Biosynthesis Pathway and Azole Inhibition

This diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the point of inhibition by azole antifungals.

Ergosterol_Biosynthesis cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Fourteen_demethyl_lanosterol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Fourteen_demethyl_lanosterol Lanosterol 14α-demethylase (ERG11/CYP51) Zymosterol Zymosterol Fourteen_demethyl_lanosterol->Zymosterol Multiple steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple steps Azoles Azole Antifungals Azoles->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Experimental Workflow for MIC Determination

This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antifungal Agent start->prep_dilutions inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read MIC Results incubate->read_results end End read_results->end Azole_Action_Logic Azole Azole Antifungal Inhibit_ERG11 Inhibition of Lanosterol 14α-demethylase (ERG11) Azole->Inhibit_ERG11 Deplete_Ergosterol Depletion of Ergosterol Inhibit_ERG11->Deplete_Ergosterol Accumulate_Sterols Accumulation of Toxic 14α-methylated Sterols Inhibit_ERG11->Accumulate_Sterols Disrupt_Membrane Disruption of Cell Membrane Integrity Deplete_Ergosterol->Disrupt_Membrane Accumulate_Sterols->Disrupt_Membrane Inhibit_Growth Inhibition of Fungal Growth (Fungistatic Effect) Disrupt_Membrane->Inhibit_Growth

References

In-Depth Technical Guide: Inhibition of Fungal DNA and RNA Synthesis by Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antifungal agent 96" does not correspond to a recognized compound in the scientific literature. This guide will therefore focus on a well-characterized antifungal agent, 5-fluorocytosine (Flucytosine) , which is known to inhibit fungal DNA and RNA synthesis. The principles, experimental protocols, and data presentation formats detailed herein are broadly applicable to the study of other antifungal agents with similar mechanisms of action.

Executive Summary

This technical guide provides a comprehensive overview of the mechanisms by which certain antifungal agents inhibit fungal DNA and RNA synthesis, with a specific focus on the antimetabolite drug 5-fluorocytosine (Flucytosine). It is intended for researchers, scientists, and drug development professionals. This document details the molecular pathways of action, presents quantitative data on antifungal efficacy, outlines key experimental protocols for assessing the inhibition of nucleic acid synthesis, and provides visual representations of these processes.

Mechanism of Action: 5-Fluorocytosine

5-fluorocytosine (5-FC) is a synthetic fluorinated pyrimidine analogue. It is a prodrug that, once transported into the fungal cell, is converted into its active forms, which subsequently disrupt DNA and RNA synthesis.

The key steps in its mechanism of action are as follows:

  • Uptake: 5-FC is transported into the fungal cell via a cytosine permease enzyme.

  • Conversion to 5-FU: Inside the cell, the enzyme cytosine deaminase converts 5-FC to 5-fluorouracil (5-FU).

  • Inhibition of RNA Synthesis: 5-FU is then converted to 5-fluorouridine triphosphate (5-FUTP) and incorporated into RNA in place of uridylic acid. This disrupts the structure of RNA and the process of protein synthesis.[1]

  • Inhibition of DNA Synthesis: 5-FU is also metabolized to 5-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP). 5-FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis.

Below is a diagram illustrating the metabolic pathway and mechanism of action of 5-fluorocytosine.

5-Fluorocytosine_Mechanism_of_Action Mechanism of Action of 5-Fluorocytosine cluster_extracellular Extracellular cluster_cell Fungal Cell 5FC_ext 5-Fluorocytosine (5-FC) 5FC_int 5-FC 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase 5FUTP 5-Fluorouridine Triphosphate (5-FUTP) 5FU->5FUTP Metabolic Steps 5FdUMP 5-Fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP) 5FU->5FdUMP Metabolic Steps RNA RNA Synthesis Disruption 5FUTP->RNA Thymidylate_Synthetase Thymidylate Synthetase 5FdUMP->Thymidylate_Synthetase DNA DNA Synthesis Inhibition Thymidylate_Synthetase->DNA dTTP production

Caption: Metabolic activation and targets of 5-Fluorocytosine.

Quantitative Data on Antifungal Activity

The efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the fungal species and the specific testing methodology.

Fungal SpeciesAgentMIC Range (µg/mL)IC50 (µg/mL)Reference
Candida albicans5-Fluorocytosine0.12 - 128Not commonly reported[2]
Cryptococcus neoformans5-Fluorocytosine0.12 - 16Not commonly reported[2]
Aspergillus fumigatus5-Fluorocytosine>128 (often resistant)Not commonly reported[3][4]

Note: MIC values for 5-Fluorocytosine can vary significantly due to the development of resistance. IC50 values are less commonly reported for antifungal susceptibility testing in clinical settings, where MIC is the standard measure.[5]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

MIC_Workflow Workflow for MIC Determination Prep_Drug Prepare serial dilutions of antifungal agent Inoculate Inoculate microplate wells with drug and fungi Prep_Drug->Inoculate Prep_Inoculum Prepare standardized fungal inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate Read Read results visually or spectrophotometrically Incubate->Read Determine_MIC MIC = lowest concentration with no visible growth Read->Determine_MIC

Caption: Standard workflow for a broth microdilution MIC assay.

Methodology:

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 medium. The final concentrations should span a clinically relevant range.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

    • Incubate the plate at 35-37°C for 24 to 48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Radiolabeled Precursor Incorporation Assay for DNA and RNA Synthesis Inhibition

This assay directly measures the effect of an antifungal agent on the synthesis of DNA and RNA by quantifying the incorporation of radiolabeled precursors.

Radiolabel_Assay_Workflow Workflow for Radiolabeled Precursor Incorporation Assay Culture Culture fungal cells to mid-log phase Treat Treat cells with antifungal agent at various concentrations Culture->Treat Add_Radiolabel Add radiolabeled precursor ([3H]uridine for RNA, [3H]adenine for DNA/RNA) Treat->Add_Radiolabel Incubate Incubate for a defined period Add_Radiolabel->Incubate Harvest Harvest cells and precipitate macromolecules (e.g., with TCA) Incubate->Harvest Measure Measure incorporated radioactivity using scintillation counting Harvest->Measure Analyze Calculate % inhibition relative to untreated control Measure->Analyze

Caption: Experimental workflow for assessing nucleic acid synthesis inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Grow fungal cells in a suitable liquid medium to mid-logarithmic phase.

    • Aliquot the cell suspension into tubes and add the antifungal agent at various concentrations (including a no-drug control).

    • Pre-incubate for a short period to allow the agent to enter the cells.

  • Radiolabeling:

    • To measure RNA synthesis, add a radiolabeled precursor such as [³H]uridine to each tube.

    • To measure DNA synthesis, a specific DNA precursor like [³H]thymidine can be used, although many fungi do not efficiently uptake thymidine. A common alternative is to use a general purine precursor like [³H]adenine and then separate the DNA and RNA fractions.

  • Incubation and Harvesting:

    • Incubate the cultures for a defined period (e.g., 1-4 hours) to allow for the incorporation of the radiolabel.

    • Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the macromolecules (DNA, RNA, and protein).

  • Measurement and Analysis:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate to remove unincorporated radiolabel.

    • Measure the amount of incorporated radioactivity in the precipitate using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the antifungal agent relative to the untreated control. The IC50 value can then be determined from the dose-response curve.

Conclusion

The inhibition of DNA and RNA synthesis is a validated strategy for antifungal therapy, exemplified by the clinical use of 5-fluorocytosine. A thorough understanding of the mechanism of action, combined with robust quantitative assays and standardized experimental protocols, is essential for the discovery and development of new antifungal agents targeting these fundamental cellular processes. The methodologies and frameworks presented in this guide provide a solid foundation for researchers in this field.

References

Methodological & Application

Preparation of Stock Solutions for "Antifungal Agent 96": A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of stock solutions of "Antifungal agent 96," also known as "Compound WZ-2," a compound noted for its antifungal properties.

"this compound" has demonstrated inhibitory activity against pathogenic fungi. Specifically, it has shown a Minimum Inhibitory Concentration (MIC) of 0.016 μg/mL against Cryptococcus neoformans H99 and 32 μg/mL against Candida albicans 0304103.[1] To facilitate its use in various experimental settings, a standardized protocol for stock solution preparation is essential.

Physicochemical Properties and Solubility

A thorough search for a specific product sheet or Material Safety Data Sheet (MSDS) for "this compound" or "Compound WZ-2" did not yield definitive data on its solubility in common laboratory solvents. However, based on general practices for antifungal agents of similar classes, Dimethyl Sulfoxide (DMSO) is often a suitable solvent for creating a concentrated stock solution. It is crucial to perform a small-scale solubility test before preparing a large batch.

Materials and Equipment

Material/EquipmentSpecifications
This compound (powder)As supplied
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity
Sterile, nuclease-free waterFor aqueous dilutions
Sterile microcentrifuge tubes1.5 mL or 2.0 mL
Calibrated analytical balanceReadable to 0.0001 g
Vortex mixer
Sonicator (optional)Water bath sonicator
Pipettes and sterile filter tipsP1000, P200, P20
Personal Protective Equipment (PPE)Lab coat, gloves, safety glasses

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO. The molecular weight of the compound is required for this calculation and should be obtained from the supplier's information. For the purpose of this protocol, a hypothetical molecular weight of 500 g/mol will be used for calculation examples.

1. Calculation of Mass:

To prepare a 10 mM stock solution, calculate the required mass of "this compound" using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol = 5 mg

2. Weighing the Compound:

  • Place a sterile microcentrifuge tube on the analytical balance and tare.

  • Carefully weigh the calculated amount of "this compound" powder directly into the tube.

3. Dissolving the Compound:

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

  • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming may also aid dissolution, but care should be taken to avoid degradation.

4. Aliquoting and Storage:

  • Once the compound is fully dissolved, centrifuge the tube briefly to collect the entire solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

5. Storage Conditions:

  • Store the DMSO stock solution aliquots at -20°C or -80°C for long-term storage. The stability of "this compound" in solution has not been definitively determined, but storage at lower temperatures generally preserves compound integrity.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage Calculate_Mass 1. Calculate Mass of This compound Weigh_Compound 2. Weigh Compound Calculate_Mass->Weigh_Compound Add_Solvent 3. Add DMSO Weigh_Compound->Add_Solvent Dissolve 4. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot 5. Aliquot Solution Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing "this compound" stock solution.

Preparation of Working Solutions

For cell-based assays or other experiments, the concentrated DMSO stock solution will need to be further diluted to the desired final concentration in the appropriate culture medium or buffer. It is important to ensure that the final concentration of DMSO in the experimental setup is non-toxic to the cells or organisms being tested (typically <0.5%).

Protocol for Preparing a 100 µM Working Solution:

  • Thaw a single aliquot of the 10 mM "this compound" DMSO stock solution at room temperature.

  • Perform a serial dilution. For example, to make a 100 µM working solution, you can perform a 1:100 dilution of the 10 mM stock solution in your experimental medium.

    • Example: Add 10 µL of the 10 mM stock solution to 990 µL of culture medium.

  • Mix the working solution thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solution for your experiments immediately.

Logical Flow for Dilution

G Stock_Solution 10 mM Stock Solution (in DMSO) Dilution Dilute 1:100 in Culture Medium Stock_Solution->Dilution Add 10 µL Working_Solution 100 µM Working Solution (Final DMSO < 0.5%) Dilution->Working_Solution to 990 µL Medium

Caption: Dilution scheme from stock to working solution.

Safety Precautions

  • Always handle "this compound" powder and its solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Refer to the supplier's safety data sheet (SDS) for specific handling and disposal information, when available.

Disclaimer: The information provided in this protocol is based on general laboratory practices for similar compounds. Researchers should perform their own validation and optimization as specific solubility and stability data for "this compound" are not publicly available.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of Antifungal Agent 96 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of a novel investigational compound, "Antifungal Agent 96," in established murine models of systemic candidiasis and invasive pulmonary aspergillosis. The protocols are designed to deliver robust and reproducible data for preclinical assessment.

Murine Model of Systemic Candidiasis

This model is designed to assess the efficacy of this compound in a disseminated Candida albicans infection, a leading cause of invasive fungal disease. The primary endpoint is the reduction of fungal burden in the kidneys, the major target organ in this model.[1][2] A secondary endpoint is the improvement in survival rates.

Data Presentation: Efficacy of this compound in Systemic Candidiasis

The following tables summarize representative quantitative data from a typical in vivo efficacy study.

Table 1: Kidney Fungal Burden in a Murine Model of Systemic Candidiasis

Treatment GroupDose (mg/kg)Mean Fungal Burden (Log10 CFU/g kidney) ± SDPercent Reduction vs. Vehicle
Vehicle Control-6.8 ± 0.5-
This compound54.2 ± 0.799.75%
This compound103.1 ± 0.699.98%
This compound202.0 ± 0.4>99.99%
Fluconazole (Standard of Care)203.5 ± 0.899.95%

Table 2: Survival Rate in a Murine Model of Systemic Candidiasis

Treatment GroupDose (mg/kg)Survival Rate at Day 7 (%)Survival Rate at Day 14 (%)
Vehicle Control-0%0%
This compound1080%60%
This compound20100%90%
Fluconazole (Standard of Care)2070%50%
Experimental Workflow: Systemic Candidiasis Model```dot

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_endpoints Endpoint Analysis animal_acclimatization Animal Acclimatization (BALB/c mice, 6-8 weeks old) immunosuppression Immunosuppression (Cyclophosphamide, 150 mg/kg, Day -4 and -1) animal_acclimatization->immunosuppression infection Intravenous Infection (0.1 mL via tail vein) immunosuppression->infection candida_prep Candida albicans Inoculum Preparation (1 x 10^5 CFU/mL) candida_prep->infection treatment_groups Treatment Initiation (2h post-infection) - Vehicle Control - this compound (5, 10, 20 mg/kg) - Fluconazole (20 mg/kg) infection->treatment_groups daily_treatment Daily Treatment Administration (e.g., oral gavage, intraperitoneal) treatment_groups->daily_treatment fungal_burden Fungal Burden Analysis (Day 3) - Euthanasia - Kidney Homogenization - Quantitative Culture (CFU/g) daily_treatment->fungal_burden survival Survival Monitoring (Daily for 14 days) daily_treatment->survival

Caption: Experimental workflow for the murine pulmonary aspergillosis model.

Detailed Protocol: Pulmonary Aspergillosis

1. Animal Model and Housing:

  • Species: Male BALB/c mice, 6-8 weeks old.

  • Housing: As described for the candidiasis model.

2. Immunosuppression:

  • Administer cortisone acetate at 250 mg/kg subcutaneously on day -1 relative to infection.

3. Inoculum Preparation:

  • Culture Aspergillus fumigatus (e.g., strain Af293) on potato dextrose agar for 5-7 days at 37°C.

  • Harvest conidia by washing the agar surface with sterile PBS containing 0.05% Tween 80.

  • Filter the suspension through sterile gauze to remove hyphal fragments.

  • Wash the conidia twice with sterile PBS.

  • Adjust the final concentration to 2 x 10^7 conidia/mL in sterile PBS.

4. Infection:

  • On day 0, lightly anesthetize the mice (e.g., with isoflurane).

  • Administer 20 µL of the conidial suspension into the nares of each mouse.

5. Treatment Groups:

  • Randomly assign mice to treatment groups (n=10 per group).

  • Group 1: Vehicle Control (e.g., 5% dextrose in water).

  • Group 2-3: this compound (e.g., 10 and 20 mg/kg).

  • Group 4: Amphotericin B (Standard of Care, e.g., 5 mg/kg).

  • Initiate treatment 24 hours post-infection. Administer treatments once daily for 4 consecutive days, typically via intravenous injection for compounds like Amphotericin B.

6. Endpoint Evaluation:

  • Fungal Burden (performed on a subset of animals, e.g., n=5 per group):

    • On day 4 post-infection, euthanize the mice.

    • Aseptically remove the lungs and weigh them.

    • Homogenize the lungs in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on SDA plates containing antibiotics (to prevent bacterial growth).

    • Incubate at 37°C for 24-48 hours and count colonies to determine CFU per gram of lung tissue.

  • Survival:

    • Monitor the remaining animals daily for 14 days and record mortality.

    • Euthanize moribund animals as per ethical guidelines.

Data Analysis and Interpretation

  • Fungal Burden: Fungal burden data (CFU/g) should be log-transformed before statistical analysis to normalize the distribution. Compare treatment groups to the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in fungal burden indicates antifungal activity.

  • Survival: Analyze survival data using Kaplan-Meier survival curves and compare groups using the log-rank (Mantel-Cox) test. A significant increase in the median survival time and overall survival rate compared to the vehicle control demonstrates therapeutic efficacy.

These detailed protocols provide a robust framework for the preclinical evaluation of "this compound." Adherence to these standardized models will facilitate the generation of reliable and comparable data, crucial for advancing novel antifungal candidates toward clinical development.

References

Application Notes and Protocols: Testing "Antifungal Agent 96" against Candida albicans Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces. These structured communities of cells are encased in a self-produced extracellular matrix, rendering them notoriously resistant to conventional antifungal therapies. This increased resistance poses a significant challenge in clinical settings. Therefore, the development and rigorous testing of novel antifungal agents with activity against C. albicans biofilms are of paramount importance.

These application notes provide a comprehensive set of protocols for the in vitro evaluation of "Antifungal Agent 96" against Candida albicans biofilms. The described methods cover biofilm formation, determination of antifungal susceptibility, quantification of biofilm biomass, and visualization of biofilm architecture.

Experimental Protocols

Candida albicans Biofilm Formation

This protocol describes the formation of C. albicans biofilms in a 96-well microtiter plate, a format amenable to high-throughput screening.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Orbital shaker

Protocol:

  • Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).

  • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀).

  • Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Incubate the plate at 37°C for 90 minutes on an orbital shaker (100 rpm) to allow for initial adherence of the yeast cells.

  • Following the adhesion phase, carefully aspirate the medium from each well and gently wash twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Add 200 µL of fresh RPMI-1640 medium to each well.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm maturation.

Determination of Sessile Minimum Inhibitory Concentration (SMIC) using XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method used to assess the metabolic activity of the biofilm, which serves as an indicator of cell viability. This protocol is used to determine the SMIC of "this compound," defined as the lowest concentration of the agent that results in a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm.

Materials:

  • Mature C. albicans biofilms in a 96-well plate (from Protocol 1)

  • "this compound" stock solution

  • RPMI-1640 medium

  • XTT sodium salt

  • Menadione

  • Sterile PBS

  • Microplate reader (490 nm)

Protocol:

  • Prepare serial dilutions of "this compound" in RPMI-1640 medium.

  • Carefully aspirate the medium from the wells containing the mature biofilms.

  • Add 200 µL of the different concentrations of "this compound" to the respective wells. Include positive controls (biofilm with no agent) and negative controls (wells with no biofilm).

  • Incubate the plate at 37°C for 24 hours.

  • After incubation, aspirate the medium and wash the biofilms twice with 200 µL of sterile PBS.

  • Prepare the XTT-menadione solution immediately before use. For a final volume of 5 mL, mix 5 mg of XTT with 5 mL of pre-warmed PBS and 5 µL of menadione stock solution (10 mM in acetone).

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The SMIC₅₀ and SMIC₈₀ are determined as the concentrations of "this compound" that cause a 50% and 80% reduction in absorbance compared to the untreated control, respectively.

Quantification of Biofilm Biomass using Crystal Violet Assay

The crystal violet assay is used to quantify the total biofilm biomass, including cells and the extracellular matrix.

Materials:

  • Mature C. albicans biofilms in a 96-well plate treated with "this compound" (from Protocol 2, before the XTT assay step)

  • 0.1% (w/v) crystal violet solution

  • 33% (v/v) acetic acid

  • Sterile PBS

  • Microplate reader (570 nm)

Protocol:

  • Aspirate the medium from the wells and wash the biofilms three times with 200 µL of sterile PBS.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Remove the crystal violet solution and wash the wells four times with 300 µL of sterile PBS.

  • Add 200 µL of 33% acetic acid to each well to destain the biofilm.

  • Incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the destaining solution to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effect of "this compound" on its architecture and cell viability.

Materials:

  • Biofilms grown on sterile glass-bottom dishes or coverslips

  • "this compound"

  • Fluorescent stains (e.g., FUN 1 for metabolic activity, Concanavalin A-Alexa Fluor conjugate for the extracellular matrix)

  • Confocal microscope

Protocol:

  • Form C. albicans biofilms on sterile glass-bottom dishes or coverslips as described in Protocol 1.

  • Treat the mature biofilms with the desired concentration of "this compound" for 24 hours.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with appropriate fluorescent dyes. For example, use FUN 1 to differentiate between metabolically active (red cylindrical intravacuolar structures) and inactive (diffuse green) cells, and a Concanavalin A conjugate to visualize the exopolysaccharide matrix.

  • Mount the coverslips on microscope slides.

  • Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

Data Presentation

The following tables present a hypothetical summary of the quantitative data obtained from the described protocols.

Table 1: Sessile Minimum Inhibitory Concentration (SMIC) of this compound against C. albicans Biofilms

Antifungal AgentSMIC₅₀ (µg/mL)SMIC₈₀ (µg/mL)
This compound1664
Fluconazole (Control)>1024>1024

Table 2: Effect of this compound on C. albicans Biofilm Biomass (Crystal Violet Assay)

TreatmentConcentration (µg/mL)Absorbance at 570 nm (Mean ± SD)% Reduction in Biomass
Untreated Control01.25 ± 0.150%
This compound80.98 ± 0.1221.6%
This compound16 (SMIC₅₀)0.61 ± 0.0951.2%
This compound320.35 ± 0.0772.0%
This compound64 (SMIC₈₀)0.22 ± 0.0582.4%
Fluconazole10241.19 ± 0.184.8%

Mandatory Visualizations

G cluster_prep Preparation cluster_formation Biofilm Formation cluster_treatment Antifungal Treatment cluster_analysis Analysis prep_culture Overnight Culture of C. albicans prep_harvest Harvest and Wash Cells prep_culture->prep_harvest prep_adjust Adjust Cell Density prep_harvest->prep_adjust form_adhesion Adhesion Phase (90 min, 37°C) prep_adjust->form_adhesion form_wash Wash Non-adherent Cells form_adhesion->form_wash form_growth Biofilm Growth (24-48h, 37°C) form_wash->form_growth treat_agent Add this compound form_growth->treat_agent treat_incubate Incubate (24h, 37°C) treat_agent->treat_incubate analysis_xtt XTT Assay (Metabolic Activity) treat_incubate->analysis_xtt analysis_cv Crystal Violet Assay (Biomass) treat_incubate->analysis_cv analysis_clsm CLSM (Visualization) treat_incubate->analysis_clsm

Caption: Experimental workflow for testing "this compound".

G Env Environmental Cues (e.g., Serum, CO2, pH) Ras1 Ras1 Env->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA PKA cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Phosphorylates Bcr1 Bcr1 Efg1->Bcr1 Regulates Adhesion Adhesion (ALS3, HWP1) Efg1->Adhesion Hyphal_Formation Hyphal Formation Efg1->Hyphal_Formation Matrix_Production Matrix Production Efg1->Matrix_Production Bcr1->Adhesion Biofilm_Formation Biofilm Formation Adhesion->Biofilm_Formation Hyphal_Formation->Biofilm_Formation Matrix_Production->Biofilm_Formation

Caption: Key signaling pathway in C. albicans biofilm formation.

References

Application Notes and Protocols: Synergistic Antifungal Activity of Antifungal Agent 96 in Combination with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antifungal agents with different mechanisms of action are co-administered. This can lead to synergistic effects, resulting in enhanced efficacy, reduced dosage requirements, and a lower propensity for the development of resistance.

Fluconazole, a member of the triazole class of antifungals, is a widely used agent that inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] Its primary mode of action is the inhibition of the fungal cytochrome P-450 enzyme, 14α-demethylase.[1][3] This disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol precursors and ultimately compromises cell membrane integrity.[1][3]

This document provides detailed application notes and protocols for investigating the synergistic effects of a novel hypothetical compound, "Antifungal Agent 96," when used in combination with fluconazole. For the purpose of these notes, this compound is postulated to be an inhibitor of the Protein Kinase C (PKC) cell wall integrity signaling pathway, a critical stress response pathway in fungi.[5] The combination of a cell membrane-targeting agent (fluconazole) and a cell wall integrity pathway inhibitor (this compound) represents a rational approach to achieving antifungal synergy.

Postulated Mechanism of Synergistic Action

Fluconazole weakens the fungal cell membrane by depleting ergosterol. This cellular stress is expected to activate the PKC cell wall integrity pathway as a compensatory response.[6] By simultaneously inhibiting this pathway with this compound, the fungus is unable to repair the cell wall damage and cope with the membrane stress, leading to enhanced fungal cell death.

cluster_0 Fungal Cell fluconazole Fluconazole erg11 Erg11 (14α-demethylase) fluconazole->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol membrane Cell Membrane Integrity ergosterol->membrane Maintains pkc_pathway PKC Cell Wall Integrity Pathway membrane->pkc_pathway Stress Signal cell_death Synergistic Cell Death membrane->cell_death agent96 This compound agent96->pkc_pathway Inhibits cell_wall Cell Wall Synthesis & Repair pkc_pathway->cell_wall cell_wall->cell_death

Caption: Postulated synergistic mechanism of Fluconazole and this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro synergy testing of this compound and fluconazole against a panel of Candida albicans isolates, including fluconazole-susceptible and fluconazole-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents

IsolateFluconazole MIC (µg/mL)This compound MIC (µg/mL)
C. albicans ATCC 900280.58
Clinical Isolate 1 (S)116
Clinical Isolate 2 (R)6416
Clinical Isolate 3 (R)12832

(S) = Susceptible; (R) = Resistant

Table 2: Synergistic Activity of this compound and Fluconazole Combination

IsolateFluconazole MIC in Combination (µg/mL)This compound MIC in Combination (µg/mL)FICIInterpretation
C. albicans ATCC 900280.062510.25Synergy
Clinical Isolate 1 (S)0.12520.25Synergy
Clinical Isolate 2 (R)420.1875Synergy
Clinical Isolate 3 (R)840.1875Synergy

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Antifungal Synergy Testing

This protocol is based on the widely accepted checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI).[7][8]

Materials:

  • Candida albicans isolates

  • Yeast-Peptone-Dextrose (YPD) broth

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fluconazole stock solution (e.g., 1 mg/mL in sterile water)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Culture the C. albicans isolate on a YPD agar plate overnight at 30°C.

    • Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking.

    • Wash the cells twice with sterile saline and resuspend in RPMI 1640 medium.

    • Adjust the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution and Plate Setup:

    • Prepare serial two-fold dilutions of fluconazole and this compound in RPMI 1640 in separate 96-well plates or deep-well blocks.

    • In a new 96-well plate, add 50 µL of RPMI 1640 to all wells.

    • Add 50 µL of each fluconazole dilution along the x-axis (e.g., columns 2-11).

    • Add 50 µL of each this compound dilution along the y-axis (e.g., rows B-G). This creates a matrix of drug combinations.

    • Include a row and column with each drug alone to determine the MIC of the individual agents.

    • Designate wells for a growth control (no drug) and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control, which can be assessed visually or by reading the optical density at 450 nm.[9]

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [8]

cluster_workflow Checkerboard Assay Workflow prep_inoculum Prepare Fungal Inoculum (0.5 McFarland, then dilute) add_inoculum Inoculate Plate with Fungal Suspension prep_inoculum->add_inoculum prep_drugs Prepare Serial Dilutions of Fluconazole & Agent 96 setup_plate Dispense Drugs into 96-Well Plate Matrix prep_drugs->setup_plate setup_plate->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Read MICs Visually or with Plate Reader incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici

Caption: Experimental workflow for the checkerboard broth microdilution assay.

center FICI Value synergy Synergy center->synergy  ≤ 0.5 additive Additive center->additive  > 0.5 to 1.0 indifference Indifference center->indifference  > 1.0 to 4.0 antagonism Antagonism center->antagonism  > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Conclusion

The provided protocols and hypothetical data illustrate a framework for evaluating the synergistic potential of this compound in combination with fluconazole. The checkerboard assay is a robust method for quantifying the nature of the interaction between two antimicrobial agents. A synergistic interaction, as demonstrated in the hypothetical data, suggests that the combination of this compound and fluconazole could be a promising therapeutic strategy for treating fungal infections, including those caused by fluconazole-resistant strains. Further investigations, including time-kill assays and in vivo studies, would be warranted to validate these in vitro findings.

References

Application Notes and Protocols for Time-Kill Curve Assay of Antifungal Agent 96

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro fungicidal or fungistatic activity of Antifungal Agent 96 using a time-kill curve assay. The methodology is based on established guidelines to ensure reproducibility and accuracy.

Introduction

Time-kill curve assays are essential pharmacodynamic studies in the development of new antifungal agents. They provide valuable information on the rate and extent of fungal killing over time, helping to differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity. This protocol is specifically tailored for the evaluation of this compound, a compound with known activity against key fungal pathogens such as Cryptococcus neoformans and Candida albicans.[1] Information gathered from these assays is crucial for understanding the agent's potential therapeutic efficacy.

Key Principles

The core principle of the time-kill assay is to expose a standardized fungal inoculum to a specific concentration of an antifungal agent in a liquid medium.[2] At various time points, aliquots of the suspension are removed, serially diluted, and plated to enumerate the surviving colony-forming units (CFUs). The change in CFU/mL over time is then plotted to generate a time-kill curve. A significant reduction in CFU/mL, typically defined as a ≥3-log10 (99.9%) decrease from the initial inoculum, is considered fungicidal activity.[3]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Test Tubes with Fungal Suspension and this compound prep_inoculum->inoculate prep_drug Prepare this compound Stock Solutions prep_drug->inoculate prep_media Prepare RPMI 1640 + MOPS Medium prep_media->inoculate incubate Incubate at 35°C with Agitation inoculate->incubate sampling Collect Aliquots at 0, 2, 4, 8, 12, 24 hours incubate->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate Dilutions onto Sabouraud Dextrose Agar dilution->plating count Incubate Plates and Count Colonies (CFU) plating->count calculate Calculate CFU/mL count->calculate plot Plot log10 CFU/mL vs. Time calculate->plot interpret Interpret Results (Fungistatic vs. Fungicidal) plot->interpret

Caption: Experimental workflow for the antifungal time-kill curve assay.

Detailed Experimental Protocol

This protocol is adapted from methodologies proposed for standardized antifungal time-kill testing.[4][5]

1. Materials

  • This compound

  • Fungal isolate (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99)

  • RPMI 1640 medium with L-glutamine, without bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile water

  • Spectrophotometer

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Incubator shaker (35°C)

  • Spiral plater or manual plating supplies

  • Colony counter

2. Preparation of Media and Reagents

  • RPMI-MOPS Medium: Prepare RPMI 1640 liquid medium according to the manufacturer's instructions. Buffer to a pH of 7.0 with MOPS.[4][6] Sterilize by filtration.

  • Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.

  • Fungal Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Perform a 1:10 or 1:100 dilution of this suspension in RPMI-MOPS medium to achieve the desired starting inoculum of approximately 1 x 10^4 to 5 x 10^5 CFU/mL.[4]

3. Time-Kill Assay Procedure

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the test organism according to CLSI M27 guidelines prior to the time-kill assay.[7][8][9][10]

  • Label sterile test tubes for each concentration of this compound to be tested (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control (no drug).

  • Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations upon addition of the fungal inoculum.

  • Add the prepared fungal inoculum to each tube to reach the final volume.

  • Immediately after inoculation (t=0), remove an aliquot from the growth control tube, perform serial dilutions in sterile saline, and plate onto SDA plates to determine the initial CFU/mL.

  • Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm).[4]

  • At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), remove aliquots from each test and control tube.[4]

  • To minimize antifungal carryover, which can inhibit growth on the agar plates, perform serial dilutions of the aliquots.[4][6][11] For agents with significant carryover effects, membrane filtration may be necessary.[6]

  • Plate the appropriate dilutions onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Count the number of colonies on plates with a countable range (e.g., 30-300 colonies) and calculate the CFU/mL for each time point and concentration.

4. Data Presentation

The results of the time-kill assay should be presented in a clear and organized table. The table should include the log10 CFU/mL values at each time point for the control and each concentration of this compound tested.

Table 1: Time-Kill Assay Data for this compound against Candida albicans

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.025.015.035.025.04
2 5.355.104.854.504.15
4 5.985.254.503.983.45
8 7.155.404.103.152.50
12 8.055.603.802.50<2.00
24 8.505.853.50<2.00<2.00

Note: This is example data. The lower limit of detection is typically 2 log10 CFU/mL.

The data from the table is then used to generate time-kill curves by plotting the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration.

Interpretation of Results

  • Fungicidal Activity: Defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the starting inoculum.[3]

  • Fungistatic Activity: Defined as a <3-log10 reduction in CFU/mL from the starting inoculum and no significant increase in CFU/mL compared to the growth control.

  • Indifference: No significant change in fungal growth in the presence of the agent.

Potential Signaling Pathway Affected by Antifungal Agents

Many antifungal agents target the fungal cell membrane by interfering with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[12]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Sites of Antifungal Action cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene Inhibits Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits

Caption: Simplified ergosterol biosynthesis pathway and targets of common antifungal agents.

References

Application Notes and Protocols: Strobilurin Fungicides in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Antifungal agent 96" could not be identified in publicly available literature. The following Application Notes and Protocols are based on the strobilurin class of fungicides , which were first commercialized in 1996, as a representative example of a widely used agricultural antifungal agent.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strobilurins are a class of fungicides derived from a natural compound, strobilurin A, produced by the mushroom Strobilurus tenacellus. They are widely used in agriculture to control a broad spectrum of fungal diseases. The first strobilurin fungicide was introduced in 1996. This class of compounds is known for its mechanism of action as Quinone outside inhibitors (QoI), which disrupts the fungal respiratory chain.

Mechanism of Action

Strobilurins inhibit mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This binding blocks electron transfer between cytochrome b and cytochrome c1, which halts ATP synthesis and leads to fungal cell death. This specific mode of action provides high efficacy but also creates a risk for the development of resistant fungal strains through single-point mutations in the cytochrome b gene.

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Proton_pumping H+ Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP -> ATP Strobilurin Strobilurin Fungicide Strobilurin->Complex_III Inhibits e- transfer Proton_pumping->ATP_Synthase drives

Caption: Mechanism of action of strobilurin fungicides.

Quantitative Efficacy Data

The efficacy of strobilurin fungicides varies depending on the specific compound, target pathogen, and environmental conditions. The following table summarizes representative EC50 (Effective Concentration to inhibit 50% of growth) values for common strobilurins against various phytopathogens.

Strobilurin FungicideTarget PathogenDiseaseEC50 (µg/mL)Reference
AzoxystrobinRhizoctonia solaniRice Sheath Blight26.17[1]
PyraclostrobinFusarium graminearumFusarium Head Blight0.0530[2]
Compound 9jRhizoctonia solaniRice Sheath Blight3.34[3]
Compound 8rRhizoctonia solaniRice Sheath Blight6.57[3]

Experimental Protocols

This protocol determines the direct inhibitory effect of a strobilurin fungicide on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Strobilurin fungicide stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA to 50-60°C and add the strobilurin fungicide to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by probit analysis of the inhibition data.

cluster_Workflow Mycelial Growth Inhibition Assay Workflow A Prepare fungicide-amended and control PDA plates B Inoculate plates with 5 mm mycelial plugs A->B C Incubate at optimal temperature B->C D Measure colony diameters daily C->D E Calculate percentage inhibition D->E F Determine EC50 value E->F

Caption: Experimental workflow for mycelial growth inhibition assay.

This protocol evaluates the efficacy of a strobilurin fungicide in controlling a specific disease in a whole-plant system.

Materials:

  • Rice seedlings (susceptible variety)

  • Rhizoctonia solani inoculum (e.g., mycelial plugs or sclerotia)

  • Strobilurin fungicide formulation

  • Spray equipment

  • Greenhouse or growth chamber with controlled environment

Procedure:

  • Grow rice seedlings to the 4-5 leaf stage.

  • Prepare the strobilurin fungicide solution at the desired concentrations according to the manufacturer's recommendations.

  • Spray the rice seedlings with the fungicide solution until runoff. A control group should be sprayed with water or a blank formulation.

  • Allow the plants to dry for 24 hours.

  • Inoculate the plants with Rhizoctonia solani by placing mycelial plugs or sclerotia on the sheaths of the lower leaves.

  • Maintain the plants in a high-humidity environment (e.g., >90% RH) and optimal temperature (e.g., 28-32°C) to promote disease development.

  • After a set period (e.g., 7-10 days), assess the disease severity by measuring the lesion height on the rice sheaths.

  • Calculate the disease control efficacy using the following formula:

    • Control Efficacy (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100

Resistance Management

The high risk of resistance development to strobilurin fungicides necessitates careful resistance management strategies. These include:

  • Alternating or mixing strobilurins with fungicides that have different modes of action.

  • Limiting the number of strobilurin applications per growing season.

  • Using strobilurins preventatively rather than curatively.

  • Monitoring fungal populations for the emergence of resistant strains.

Conclusion

Strobilurin fungicides are a powerful tool in the management of fungal diseases in agriculture. Understanding their mechanism of action, efficacy against target pathogens, and the protocols for their evaluation is crucial for their effective and sustainable use in research and crop protection. Adherence to resistance management strategies is essential to prolong the lifespan of this important class of fungicides.

References

Application Notes and Protocols: Antifungal Agent 96 for the Treatment of Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of drug-resistant fungal strains presents a significant challenge to global health.[1][2] Existing antifungal arsenals are often rendered ineffective by resistance mechanisms, necessitating the discovery and development of novel therapeutic agents.[1][3] This document provides detailed application notes and protocols for a novel investigational antifungal compound, designated "Antifungal Agent 96." This agent has demonstrated significant in vitro activity against a broad spectrum of clinically relevant, drug-resistant fungal pathogens. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antifungal therapies.

Mechanism of Action

This compound is a novel synthetic compound that disrupts fungal cell wall integrity by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4] This mechanism is similar to that of the echinocandin class of antifungals.[5][6] However, this compound appears to bind to a unique subunit of the β-(1,3)-D-glucan synthase enzyme complex, rendering it effective against fungal strains that have developed resistance to conventional echinocandins through mutations in the FKS genes. This targeted action leads to osmotic instability and ultimately, fungal cell death.

Data Presentation

Table 1: In Vitro Susceptibility of Drug-Resistant Fungal Strains to this compound

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of drug-resistant fungal isolates using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[7]

Fungal StrainResistance ProfileThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida auris (CAU-01)Multidrug-resistant0.125>64>8
Candida glabrata (CGL-05)Fluconazole-resistant0.251280.5
Aspergillus fumigatus (AFU-12)Azole-resistant0.5>161
Cryptococcus neoformans (CNE-03)Fluconazole-resistant0.2532N/A
Candida albicans (CAL-B2) (Biofilm)Fluconazole-resistant1>25616

N/A: Not Applicable. Caspofungin is generally not used for Cryptococcus neoformans.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A4 guidelines for yeast and M38-A3 for filamentous fungi.

Materials:

  • This compound stock solution (1280 µg/mL in DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates.[8][9]

  • Fungal inoculum standardized to 0.5 McFarland.

  • Spectrophotometer.

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate, ranging from 16 µg/mL to 0.03 µg/mL.[10][11]

  • Prepare the fungal inoculum in RPMI 1640 and adjust the concentration to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

  • Include a drug-free well as a growth control and a well with medium only as a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the growth control.[7][12]

Protocol 2: Fungal Biofilm Susceptibility Testing

This protocol is based on a 96-well plate model for biofilm formation and susceptibility testing.[8][13]

Materials:

  • Materials from Protocol 1.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.

  • Menadione solution.

Procedure:

  • Biofilm Formation:

    • Add 100 µL of a standardized fungal suspension (1 x 10⁶ cells/mL in RPMI 1640) to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

    • After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Antifungal Treatment:

    • Add 200 µL of serial dilutions of this compound (prepared in RPMI 1640) to the wells containing the pre-formed biofilms.

    • Incubate at 37°C for another 24 hours.

  • Quantification of Biofilm Viability:

    • Wash the wells with PBS.

    • Add 100 µL of XTT-menadione solution to each well and incubate in the dark for 2 hours at 37°C.

    • Measure the colorimetric change at 490 nm using a microplate reader. The reduction in absorbance indicates a decrease in metabolic activity and thus, biofilm viability.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Interpretation cluster_pathway Mechanism of Action Studies prep_agent Prepare this compound Stock mic_test Broth Microdilution Susceptibility (MIC) prep_agent->mic_test prep_fungi Culture & Standardize Fungal Strains prep_fungi->mic_test biofilm_test Biofilm Susceptibility prep_fungi->biofilm_test read_mic Read MIC values at 24/48h mic_test->read_mic read_biofilm Quantify Biofilm Viability (XTT Assay) biofilm_test->read_biofilm compare_data Compare with Conventional Antifungals read_mic->compare_data read_biofilm->compare_data pathway_analysis Signaling Pathway Analysis compare_data->pathway_analysis

Caption: Workflow for evaluating this compound.

signaling_pathway Hypothetical Signaling Pathway Affected by this compound agent96 This compound glucan_synthase β-(1,3)-D-Glucan Synthase agent96->glucan_synthase Inhibition cell_lysis Cell Lysis agent96->cell_lysis Induces glucan_synthesis β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan_synthesis cell_wall Fungal Cell Wall glucan_synthesis->cell_wall Builds cwi_pathway Cell Wall Integrity (CWI) Pathway glucan_synthesis->cwi_pathway Feedback cell_wall->cell_lysis Weakens stress_response Stress Response Genes cwi_pathway->stress_response Activates

Caption: Inhibition of cell wall synthesis by this compound.

References

Application Notes & Protocols: Experimental Protocol for Assessing Synergy of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance mechanisms.[1][2][3] This document provides a comprehensive experimental protocol for assessing the synergistic activity of a novel or hypothetical antifungal agent, referred to herein as "Antifungal Agent 96," when used in combination with established antifungal drugs. The described methodologies, including the checkerboard assay and time-kill curve analysis, are standard in vitro techniques to quantify and characterize antifungal synergy.[4][5][6][7][8][9][10][11] Additionally, this document outlines the analysis of key fungal signaling pathways that may be impacted by antifungal agents, providing a deeper understanding of the mechanism of synergy.[12][13][14][15][16]

Data Presentation

Quantitative data from synergy testing should be summarized in clear and structured tables for straightforward comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antifungal Agents

Fungal IsolateThis compound MIC (µg/mL)Comparator Antifungal MIC (µg/mL)
Candida albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2
...

Table 2: Checkerboard Assay Results for this compound in Combination with a Comparator Antifungal

Fungal IsolateCombination MIC of Agent 96 (µg/mL)Combination MIC of Comparator (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Candida albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2
...

Table 3: Time-Kill Curve Analysis Results at 24 and 48 Hours

Fungal IsolateTreatmentLog10 CFU/mL at 0 hrLog10 CFU/mL at 24 hrLog10 CFU/mL at 48 hrChange in Log10 CFU/mL from most active agentInterpretation
C. albicans ATCC 90028Control
Agent 96 (MIC)
Comparator (MIC)
Agent 96 + Comparator
...

Experimental Protocols

Checkerboard Microdilution Assay

This assay is a standard method to determine the in vitro synergy of two antimicrobial agents.[4][7][11][17][18]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and a comparator antifungal drug against various fungal isolates.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Comparator antifungal agent stock solution (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

  • Drug Dilutions: Prepare serial twofold dilutions of this compound and the comparator antifungal in the 96-well plate.

    • Along the x-axis, add increasing concentrations of this compound.

    • Along the y-axis, add increasing concentrations of the comparator antifungal.

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include wells with each drug alone to determine the MIC of individual agents.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC, which is the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control.[1]

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Agent 96 in combination / MIC of Agent 96 alone) + (MIC of Comparator in combination / MIC of Comparator alone).[3][7]

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5[4][17][19]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[4][20]

  • Antagonism: FICI > 4.0[4][20]

Time-Kill Curve Analysis

This method assesses the dynamic interaction between antifungal agents over time.[6][8][9][10][21]

Objective: To evaluate the rate and extent of fungal killing by this compound alone and in combination with a comparator drug.

Materials:

  • Culture tubes or flasks

  • This compound and comparator antifungal

  • Fungal isolate

  • RPMI 1640 medium buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.[21]

  • Test Conditions: Prepare tubes with the following conditions:

    • Growth control (no drug)

    • This compound at its MIC

    • Comparator antifungal at its MIC

    • Combination of this compound and the comparator antifungal at their respective MICs.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each test condition.

Interpretation:

  • Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 or 48 hours.[10]

  • Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagrams illustrate the key experimental workflows for assessing antifungal synergy.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plate Inoculum->Inoculate DrugA Prepare Serial Dilutions of Agent 96 Plate Dispense Drugs into 96-Well Plate DrugA->Plate DrugB Prepare Serial Dilutions of Comparator DrugB->Plate Plate->Inoculate Incubate Incubate 24-48h Inoculate->Incubate ReadMIC Read MICs Incubate->ReadMIC CalculateFICI Calculate FICI ReadMIC->CalculateFICI Interpret Interpret Results CalculateFICI->Interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Incubation and Sampling cluster_results Data Analysis PrepInoculum Prepare Fungal Inoculum PrepTubes Prepare Test Tubes with Drugs and Inoculum PrepInoculum->PrepTubes Incubate Incubate with Agitation PrepTubes->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) Incubate->Sample Dilute Serially Dilute Samples Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate IncubatePlates Incubate Plates 24-48h Plate->IncubatePlates CountCFU Count CFU IncubatePlates->CountCFU PlotData Plot Time-Kill Curves CountCFU->PlotData Analyze Analyze Synergy PlotData->Analyze

Caption: Workflow for the Time-Kill Curve Analysis.

Fungal Signaling Pathway

Many antifungal agents target specific cellular pathways. A synergistic interaction may occur if two agents inhibit different steps of the same pathway or inhibit pathways that have a synthetic lethal relationship. The Cell Wall Integrity (CWI) pathway is a common stress response pathway in fungi and is often activated in response to cell wall-damaging antifungal agents.[12]

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellWallStress Cell Wall Stress (e.g., Antifungal Agent) Sensor Cell Surface Sensors (Wsc1, Mid2) CellWallStress->Sensor Rho1 Rho1-GTP Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_6 Transcription Factors (Rlm1, Swi4/Swi6) Slt2->Rlm1_Swi4_6 GeneExpression Target Gene Expression (Cell Wall Synthesis, etc.) Rlm1_Swi4_6->GeneExpression

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

References

Application Note: Quantitative Analysis of "Antifungal Agent 96" in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Antifungal Agent 96" is a novel triazole derivative demonstrating potent broad-spectrum activity against invasive fungal pathogens. To support preclinical and clinical development, a sensitive, selective, and robust analytical method is required for the accurate quantification of "this compound" in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of "this compound" in human plasma. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring. Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patients, making effective therapeutic drug monitoring crucial.[1][2]

Principle

The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Quantification is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with selected reaction monitoring (SRM). An isotope-labeled analog of "this compound" is used as an internal standard to ensure accuracy and precision. LC-MS/MS offers high sensitivity and specificity, requiring a small sample volume and streamlined preparation.[1][2]

Experimental Protocols

1. Materials and Reagents

  • "this compound" reference standard (purity >99%)

  • "this compound"-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 System

  • Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

3. Chromatographic and Mass Spectrometric Conditions

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, equilibrate for 0.9 min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
SRM Transitions This compound: 453.2 -> 321.1 (Quantifier), 453.2 -> 159.0 (Qualifier)
This compound-d4 (IS): 457.2 -> 325.1

4. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of "this compound" and "this compound"-d4 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the "this compound" stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

5. Sample Preparation Protocol

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate or HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of "this compound" in human plasma.

Selectivity and Chromatography

Under the described chromatographic conditions, "this compound" and its internal standard were well-separated from endogenous plasma components with retention times of approximately 2.1 and 2.08 minutes, respectively. No interfering peaks were observed in blank plasma at the retention times of the analyte and IS.

Linearity, Accuracy, and Precision

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curves consistently yielded a correlation coefficient (r²) greater than 0.99.[3][4] The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for the LLOQ), as summarized in the table below.[1]

Quantitative Data Summary

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Intra-day Precision (%CV) 2.8% - 8.5%
Inter-day Precision (%CV) 4.1% - 9.7%
Accuracy (%Bias) -6.2% to 7.8%
Recovery > 85%
Matrix Effect Minimal (<10%)

Diagrams

experimental_workflow sample Plasma Sample (50 µL) is_addition Add Internal Standard (150 µL Acetonitrile with IS) sample->is_addition Protein Precipitation vortex Vortex (30 seconds) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection LC-MS/MS Injection (5 µL) supernatant->injection data_analysis Data Analysis (Quantification) injection->data_analysis

Caption: Sample preparation and analysis workflow.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of "this compound" in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for supporting clinical pharmacokinetic studies and therapeutic drug monitoring of this novel antifungal agent.

References

Troubleshooting & Optimization

"Antifungal agent 96" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 96

This guide provides troubleshooting and handling protocols for this compound, a novel synthetic imidazole derivative with potent broad-spectrum antifungal activity. Due to its chemical nature as a weakly basic and highly lipophilic compound, it exhibits poor solubility in neutral aqueous media, which can present challenges during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a weakly basic compound with a pKa of 8.2 and a high LogP of 4.5. Its aqueous solubility is highly pH-dependent. At a physiological pH of 7.4, the solubility is extremely low (< 0.1 µg/mL).

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into aqueous cell culture media?

A2: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in 100% DMSO but poorly soluble in aqueous solutions like cell culture media.[1][2][3] When a concentrated DMSO stock is added to the media, the DMSO concentration is rapidly diluted, causing the local solvent environment to become predominantly aqueous. This shift in solvent polarity dramatically decreases the compound's solubility, causing it to precipitate out of the solution.[1][3] The final concentration of DMSO in your experiment must be high enough to maintain solubility, but low enough to avoid cellular toxicity.[4]

Q3: What is the maximum recommended concentration of DMSO for most cell lines?

A3: As a general rule, the final concentration of DMSO in cell culture experiments should be kept below 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower to avoid toxicity. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying DMSO concentrations.[4]

Q4: Can I use sonication or heating to dissolve the compound in my aqueous buffer?

A4: While gentle heating and sonication can aid in dissolving the compound initially, they may not prevent it from precipitating out later as the solution returns to room temperature or upon further dilution. These methods can create a supersaturated solution that is not stable over time. A more robust strategy involves using optimized formulation techniques like pH adjustment or co-solvents.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

Problem 1: My compound precipitates immediately upon addition to my neutral (pH 7.4) experimental buffer.

  • Cause : The compound's solubility is extremely low at neutral pH.

  • Solution 1: pH Adjustment : Since this compound is a weakly basic drug, its solubility increases significantly in acidic conditions (pH < 6.0).[5][6][7] Lowering the pH of your aqueous media can protonate the molecule, increasing its polarity and aqueous solubility. Refer to Protocol 2 for methodology.

  • Solution 2: Use of Co-solvents : Incorporating a water-miscible organic solvent (a co-solvent) can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8][9][10][11] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[11][12] Refer to Protocol 3 for details.

Problem 2: My stock solution in DMSO appears cloudy or has visible crystals.

  • Cause : The concentration of the stock solution may have exceeded the compound's solubility limit in DMSO, or the temperature may have dropped, as DMSO can freeze at 18.5°C.

  • Solution : Gently warm the stock solution to 37°C and vortex thoroughly. If cloudiness persists, the stock may be too concentrated. Prepare a new stock at a lower concentration. Always ensure your DMSO is completely thawed and at room temperature before use.

Problem 3: I observe inconsistent results in my biological assays.

  • Cause : Inconsistent results are often linked to poor compound solubility and precipitation. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.

  • Solution : Visually inspect your final working solutions for any signs of precipitation (cloudiness, Tyndall effect) before adding them to your assay. Prepare fresh working solutions immediately before each experiment. Consider using a formulation strategy (pH adjustment, co-solvents) to ensure the compound remains in solution throughout the duration of the experiment. The workflow below can help guide your troubleshooting process.

Visual Troubleshooting Workflow

G start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO (if cell line tolerates). Re-test. check_dmso->increase_dmso No check_ph Is your buffer pH > 7? check_dmso->check_ph Yes increase_dmso->check_ph Still Precipitates use_acidic_buffer Use Acidic Buffer (pH 5.0-6.5). See Protocol 2. check_ph->use_acidic_buffer Yes check_cosolvent Is precipitation still occurring? check_ph->check_cosolvent No use_acidic_buffer->check_cosolvent use_cosolvent Use a Co-solvent System. See Protocol 3. check_cosolvent->use_cosolvent Yes success Success: Compound Solubilized check_cosolvent->success No use_cosolvent->success

Troubleshooting workflow for compound precipitation.

Data & Protocols

Quantitative Data

For reproducible results, understanding the solubility of this compound in various solvent systems is critical.

Table 1: Solubility in Common Solvents

Solvent Solubility (mg/mL) at 25°C
Water (pH 7.4) < 0.0001
Phosphate Buffered Saline (PBS) < 0.0001
Dimethyl Sulfoxide (DMSO) > 100
Ethanol (100%) 25.3
Polyethylene Glycol 400 (PEG 400) 45.8

| Propylene Glycol (PG) | 15.2 |

Table 2: pH-Dependent Aqueous Solubility

pH Buffer System Solubility (µg/mL) at 25°C
4.0 50 mM Citrate 85.2
5.0 50 mM Acetate 33.1
6.0 50 mM MES 4.5
6.8 50 mM HEPES 0.2

| 7.4 | 50 mM HEPES | < 0.1 |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation : Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE).

  • Weighing : Accurately weigh out 4.51 mg of this compound (MW: 450.6 g/mol ).

  • Dissolution : Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial containing the compound.

  • Mixing : Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions using pH Modification

This protocol is suitable for cell-free assays or experiments where a lower pH is tolerable.

  • Buffer Preparation : Prepare an appropriate acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).

  • Spiking Procedure : While vortexing the acidic buffer, slowly add the required volume of the 10 mM DMSO stock solution drop-by-drop to achieve the final desired concentration.

  • Final DMSO Concentration : Ensure the final DMSO concentration remains below the tolerated level for your assay (typically < 1%).

  • Incubation : Allow the solution to mix for 15-30 minutes at room temperature before use. Visually inspect for any precipitation.

Protocol 3: Preparation of Working Solutions using a Co-solvent System

This protocol is useful for in vitro assays where maintaining a near-neutral pH is required.

  • Co-solvent Selection : Based on Table 1, PEG 400 is an effective co-solvent.

  • Vehicle Preparation : Prepare a co-solvent vehicle. A common starting point is a mixture of PEG 400 and water (e.g., 40% PEG 400, 60% Water).

  • Dissolution : Add the required volume of the 10 mM DMSO stock to the co-solvent vehicle to create an intermediate stock.

  • Dilution : Further dilute this intermediate stock into your final aqueous buffer (e.g., PBS or cell culture media) to reach the desired final concentration. This two-step dilution process can help prevent precipitation.

  • Final Concentration Check : Ensure the final concentrations of both DMSO and the co-solvent are compatible with your experimental system.

General Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_solubilization Solubilization Strategy cluster_final Final Steps weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (Protocol 1) weigh->dissolve stock 3. Create 10 mM Stock dissolve->stock decision Select Method stock->decision ph_mod pH Modification (Protocol 2) decision->ph_mod pH < 6.5 Tolerable cosolvent Co-solvent (Protocol 3) decision->cosolvent Neutral pH Required prepare_working 4. Prepare Working Solution ph_mod->prepare_working cosolvent->prepare_working visual_check 5. Visual Inspection (Check for Precipitation) prepare_working->visual_check run_assay 6. Add to Assay visual_check->run_assay

General workflow for preparing aqueous solutions.
Mechanism of Action Pathway

This compound targets fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and function.

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (Target Enzyme) lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol toxic_sterols Toxic Sterol Intermediates enzyme->toxic_sterols Pathway Blocked membrane_disruption Membrane Disruption & Fungal Cell Death ergosterol->membrane_disruption Depletion leads to agent96 This compound agent96->enzyme Inhibits toxic_sterols->membrane_disruption

Conceptual signaling pathway for this compound.

References

Technical Support Center: Enhancing Oral Bioavailability of Antifungal Agent 96

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of "Antifungal agent 96," a representative poorly soluble antifungal compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving adequate oral bioavailability with this compound?

The primary obstacles are typically rooted in its physicochemical properties. Like many antifungal agents, "this compound" likely exhibits poor aqueous solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2][3][4] Other potential challenges include low intestinal permeability, susceptibility to first-pass metabolism in the liver, and potential degradation in the harsh environment of the gastrointestinal tract.[1][5]

Q2: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble antifungal drugs?

Several strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1][2][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous state, significantly improving its solubility and dissolution.[7][8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective for lipophilic drugs.[10][11][12][13] They can enhance solubility, protect the drug from degradation, and facilitate lymphatic absorption, bypassing the first-pass metabolism.[14]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[1][5][15]

Q3: What are permeation enhancers and should I consider them for this compound?

Permeation enhancers are excipients that can improve the transport of a drug across the intestinal mucosa.[16][17][18][19] They can work by various mechanisms, including transiently opening the tight junctions between intestinal cells. While they can be effective, their use must be carefully evaluated due to potential toxicity and damage to the intestinal barrier with prolonged use.[16][20]

Q4: How do I select the best formulation strategy for my experiments?

The choice of formulation strategy depends on the specific properties of "this compound" (e.g., its logP, melting point, and dose), as well as the desired release profile and therapeutic target. A systematic approach, often guided by the Developability Classification System (DCS), can help in selecting the most appropriate method.[2] It is often beneficial to screen several prototype formulations from different strategic classes.

Troubleshooting Guides

Issue 1: Inconsistent or poor dissolution profiles in vitro.

Possible Cause & Solution

  • Question: My micronized this compound is showing variable dissolution. Why might this be happening and what can I do?

    • Answer: Particle agglomeration is a common issue with micronized powders, which can reduce the effective surface area for dissolution. Ensure you are using appropriate wetting agents or surfactants in your dissolution medium to prevent clumping. Also, verify the particle size distribution after formulation to ensure consistency.

  • Question: My solid dispersion formulation is not showing the expected improvement in dissolution. What should I check?

    • Answer: The drug may not be in a fully amorphous state or it could be recrystallizing over time. Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug within the polymer matrix.[7] Also, ensure the chosen polymer is appropriate for the drug and that the drug loading is not too high, which can favor recrystallization.[8]

  • Question: The release of this compound from my lipid nanoparticle formulation is much slower than anticipated. How can I modify this?

    • Answer: The lipid matrix composition is a key factor. A higher concentration of solid lipid can lead to a more ordered crystal lattice, which can hinder drug release. Consider formulating Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix. This creates imperfections in the crystal structure, which can allow for a higher drug load and a more controlled release.[10][11]

Issue 2: Poor in vivo efficacy despite promising in vitro results.

Possible Cause & Solution

  • Question: My formulation showed excellent dissolution in vitro, but the oral bioavailability in my animal model is still low. What could be the reason?

    • Answer: This points towards a potential in vitro-in vivo correlation (IVIVC) disconnect.[21][22][23] Several factors could be at play:

      • Low Permeability: The drug may have inherently low permeability across the intestinal wall. Consider conducting a Caco-2 permeability assay to assess this. If permeability is the limiting factor, strategies incorporating permeation enhancers may be necessary.

      • First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption. Lipid-based formulations that promote lymphatic uptake can help to partially bypass the liver.

      • In vivo Precipitation: The drug may be precipitating in the gastrointestinal tract after release from the formulation, especially if a supersaturated state is achieved. Including precipitation inhibitors in your formulation can help maintain the dissolved state of the drug for a longer duration.[8]

  • Question: I am observing high variability in the plasma concentrations of this compound in my animal studies. How can I address this?

    • Answer: High variability can stem from both the formulation and the physiological state of the animals. For lipid-based formulations, the presence and composition of food in the stomach can significantly impact their performance. Standardizing the feeding schedule of your animals can help reduce this variability. Additionally, ensure your formulation is physically and chemically stable to avoid inconsistencies between doses.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability

Formulation StrategyMechanism of ActionAdvantagesDisadvantagesTypical Fold Increase in Bioavailability
Micronization/Nanosizing Increases surface area for dissolutionSimple, well-established techniqueCan lead to particle agglomeration; may not be sufficient for very poorly soluble drugs2-5 fold
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier in an amorphous stateSignificant increase in solubility and dissolution ratePotential for recrystallization and stability issues; requires careful polymer selection5-20 fold
Lipid-Based (SLN/NLC) Encapsulates drug in a lipid matrix, enhancing solubility and enabling lymphatic uptakeGood biocompatibility; protects drug from degradation; can bypass first-pass metabolismMore complex manufacturing process; potential for drug expulsion during storage5-15 fold
Cyclodextrin Complexation Forms an inclusion complex with the drug, increasing its aqueous solubilityHigh solubilization capacity; can be used in various dosage formsCan be expensive; competition for the drug at the absorption site3-10 fold

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 1 part of this compound and 4 parts of a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) to obtain a clear solution.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior (in a relevant buffer, e.g., pH 6.8 with a surfactant), and physical form (using XRPD and DSC).

Protocol 2: In Vitro Dissolution-Permeation Study (using a Caco-2 cell model)
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Formulation Preparation: Prepare a solution or suspension of the this compound formulation in a transport medium (e.g., Hank's Balanced Salt Solution).

  • Apical Dosing: Add the formulation to the apical (upper) chamber of the Transwell® inserts.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the rate of drug transport across the cell monolayer.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation_Screening Formulation Screening (Solid Dispersion, LBDDS, etc.) Physicochemical_Characterization Physicochemical Characterization (DSC, XRPD, Particle Size) Formulation_Screening->Physicochemical_Characterization Dissolution_Testing Dissolution Testing Physicochemical_Characterization->Dissolution_Testing Permeability_Assay Permeability Assay (e.g., Caco-2) Dissolution_Testing->Permeability_Assay Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Permeability_Assay->Pharmacokinetic_Study IVIVC_Analysis IVIVC Analysis Pharmacokinetic_Study->IVIVC_Analysis lipid_based_delivery LBDDS Lipid-Based Formulation GI_Tract GI Tract LBDDS->GI_Tract Emulsification Emulsification GI_Tract->Emulsification + Bile Salts Micelles Mixed Micelles Emulsification->Micelles Intestinal_Epithelium Intestinal Epithelium Micelles->Intestinal_Epithelium Enterocyte Enterocyte Intestinal_Epithelium->Enterocyte Lymphatic_System Lymphatic System Enterocyte->Lymphatic_System Chylomicron Formation Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation Portal Vein Lymphatic_System->Systemic_Circulation Bypasses Liver Liver Liver (First-Pass Met.) Systemic_Circulation->Liver

References

"Antifungal agent 96" off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ketoconazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the antifungal agent Ketoconazole in experimental models.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected anti-proliferative effects in our cancer cell line experiments with Ketoconazole, even at low concentrations. Is this a known off-target effect?

A1: Yes, this is a documented off-target effect of Ketoconazole. In addition to its primary antifungal activity (inhibition of fungal cytochrome P450 lanosterol 14α-demethylase), Ketoconazole is a potent inhibitor of mammalian cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP2C9 and CYP2C19. This inhibition can disrupt the metabolism of endogenous compounds and xenobiotics, leading to anti-proliferative effects. Furthermore, Ketoconazole has been shown to interfere with steroidogenesis by inhibiting CYP11A1, CYP17A1, and CYP21A2, which can impact hormone-dependent cancer cell lines. It has also been observed to induce apoptosis and cell cycle arrest in various cancer cell types.

Q2: Our in vivo animal studies using Ketoconazole are showing signs of hepatotoxicity. What is the mechanism behind this, and at what dosages is this typically observed?

A2: Hepatotoxicity is a known and significant off-target effect of Ketoconazole. The mechanism is multifactorial and includes the inhibition of hepatic CYP enzymes, leading to the accumulation of toxic metabolites, and the induction of oxidative stress. Studies have shown that Ketoconazole can induce mitochondrial dysfunction in hepatocytes, further contributing to cell death. The dosage at which hepatotoxicity is observed can vary depending on the animal model, administration route, and duration of treatment. However, it is generally reported at higher, supra-therapeutic doses. For instance, in rodent models, doses exceeding 50 mg/kg/day have been associated with significant liver injury.

Q3: We are investigating a signaling pathway and have noticed that Ketoconazole appears to be modulating androgen and glucocorticoid receptor signaling. Is this a direct or indirect effect?

A3: This is a well-documented off-target effect of Ketoconazole. It can directly antagonize the androgen receptor, thereby inhibiting the action of androgens. Additionally, its potent inhibition of steroidogenesis significantly reduces the endogenous production of androgens and corticosteroids. Therefore, the observed modulation of androgen and glucocorticoid receptor signaling is a combination of direct receptor antagonism and indirect effects through the inhibition of hormone synthesis.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Vehicle and Solvent Effects. Ketoconazole is often dissolved in solvents like DMSO, which can have independent effects on cell viability and signaling pathways, especially at higher concentrations.

  • Troubleshooting Step: Always include a vehicle-only control in your experiments to account for any effects of the solvent.

  • Possible Cause 2: Lot-to-Lot Variability. The purity and stability of the Ketoconazole compound can vary between batches.

  • Troubleshooting Step: Purchase Ketoconazole from a reputable supplier and consider performing quality control checks (e.g., HPLC) if you suspect issues with the compound.

  • Possible Cause 3: Cell Line Specificity. The off-target effects of Ketoconazole can vary significantly between different cell lines due to differences in their expression of CYP enzymes and hormone receptors.

  • Troubleshooting Step: Characterize the expression of relevant CYPs (e.g., CYP3A4) and steroid receptors in your cell line.

Problem 2: Unexpected mortality or morbidity in animal models.

  • Possible Cause 1: Hepatotoxicity. As mentioned in the FAQ, Ketoconazole can cause significant liver damage, especially at higher doses.

  • Troubleshooting Step: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Include regular monitoring of liver function markers (e.g., ALT, AST) in your experimental plan.

  • Possible Cause 2: Endocrine Disruption. Inhibition of steroidogenesis can lead to significant physiological disturbances.

  • Troubleshooting Step: Monitor hormone levels (e.g., testosterone, corticosterone) in your animal models. Consider the physiological impact of reduced steroid hormones when interpreting your results.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of Ketoconazole on Key Off-Target Enzymes

Enzyme TargetSpeciesIC50Reference
CYP3A4Human0.02-0.1 µM
CYP11A1 (Cholesterol side-chain cleavage enzyme)Bovine~0.3 µM
CYP17A1 (17α-hydroxylase/17,20-lyase)Human~0.03 µM
Androgen Receptor (Antagonist Activity)Human~1.5 µM

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of Ketoconazole on a specific CYP enzyme (e.g., CYP3A4) in a cell-free system using a fluorescent probe.

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep1 Prepare Ketoconazole dilutions prep2 Prepare CYP3A4 enzyme and substrate solution prep1->prep2 prep3 Prepare NADPH regenerating system prep2->prep3 inc1 Add Ketoconazole and enzyme/substrate mix to 96-well plate inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate reaction by adding NADPH regenerating system inc2->inc3 inc4 Incubate at 37°C for specified time inc3->inc4 det1 Stop reaction det2 Measure fluorescence det1->det2 det3 Calculate % inhibition det2->det3 det4 Determine IC50 value det3->det4

Caption: Workflow for an in vitro CYP450 inhibition assay.

Protocol 2: Androgen Receptor Antagonism Assay

This protocol outlines a cell-based reporter assay to determine the androgen receptor antagonist activity of Ketoconazole.

G cluster_setup Cell Culture & Transfection cluster_treatment Treatment cluster_readout Readout & Analysis setup1 Seed cells (e.g., PC-3) in 96-well plates setup2 Transfect with androgen receptor expression vector and luciferase reporter construct setup1->setup2 setup3 Allow cells to recover post-transfection setup2->setup3 treat1 Treat cells with varying concentrations of Ketoconazole treat2 Add a fixed concentration of an androgen agonist (e.g., DHT) treat1->treat2 treat3 Incubate for 24-48 hours treat2->treat3 read1 Lyse cells read2 Measure luciferase activity read1->read2 read3 Calculate % inhibition of androgen receptor signaling read2->read3 G chol Cholesterol preg Pregnenolone chol->preg CYP11A1 ohpreg 17-OH Pregnenolone preg->ohpreg CYP17A1 prog Progesterone ohprog 17-OH Progesterone prog->ohprog CYP17A1 dhea DHEA ohpreg->dhea CYP17A1 androst Androstenedione ohprog->androst CYP17A1 cortisol Cortisol ohprog->cortisol CYP21A2 test Testosterone androst->test keto Ketoconazole keto->chol inhibition keto->preg inhibition keto->ohpreg inhibition keto->ohprog inhibition

Overcoming resistance to "Antifungal agent 96" in laboratory strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 96 (A96). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and to address common issues encountered during in vitro experiments.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues you may encounter.

Q1: My Minimum Inhibitory Concentration (MIC) values for A96 are inconsistent across experiments.

A1: Inconsistent MIC values can arise from several factors.[1][2] A systematic check of your experimental setup is the best approach to identify the source of variability.

  • Inoculum Preparation: Ensure the fungal inoculum is standardized to the correct cell density (e.g., 0.5–2.5 x 10^3 CFU/mL) for each experiment. Inoculum size can significantly impact MIC results.[1]

  • Media Composition: Use a consistent batch of RPMI 1640 medium. Variations in media components can affect both fungal growth and the activity of A96.

  • A96 Stock Solution: Prepare fresh stock solutions of A96 in the recommended solvent (DMSO) and use them within the specified timeframe. Avoid repeated freeze-thaw cycles.

  • Incubation Conditions: Maintain consistent temperature (35°C) and incubation times (24-48 hours). Reading MICs at different time points can lead to variability, especially with fungi that exhibit trailing growth.[3]

Q2: A previously susceptible fungal strain is now showing resistance to A96. How can I determine the mechanism of resistance?

A2: Acquired resistance is a common challenge in antifungal studies.[4][5][6] A multi-step approach is recommended to identify the underlying mechanism. The primary hypothesized mechanisms for A96 resistance are point mutations in the ERGSA gene or upregulation of the FRT1 efflux pump.

  • Confirm MIC Increase: First, repeat the MIC assay with a new batch of A96 and freshly prepared media to confirm the resistance is stable and not due to experimental artifact.

  • Sequence the Target Gene: The primary target of A96 is Ergosterol Synthase Alpha (ErgSα). Mutations in the ERGSA gene can reduce the binding affinity of A96.[7][8] Use the protocol provided below to sequence the ERGSA gene from both the susceptible parent strain and the resistant derivative.

  • Analyze Efflux Pump Expression: Upregulation of efflux pumps can actively remove A96 from the fungal cell.[8] Use the qRT-PCR protocol to measure the expression level of the FRT1 gene, a putative drug efflux pump. Compare the expression in the resistant strain to the susceptible parent strain.

Q3: I see morphological changes in my fungal cells after A96 treatment, but they are not dying. What does this indicate?

A3: This phenomenon, known as trailing growth, can occur when an antifungal agent is fungistatic rather than fungicidal at certain concentrations.[3] It can be challenging to determine the MIC endpoint in these situations.[1] It may also suggest the activation of a cellular stress response or a bypass pathway that allows for survival even when the primary target is inhibited.

  • Re-evaluate MIC Endpoint: For azole-like inhibitors, the MIC is often defined as the lowest concentration that produces a significant (e.g., 50%) reduction in growth compared to the drug-free control.[9]

  • Investigate Bypass Pathways: The cells may be utilizing an alternative, less efficient pathway for ergosterol synthesis. Consider performing sterol quantification assays to analyze the composition of the cell membrane in treated versus untreated cells.

Frequently Asked Questions (FAQs)

What is the mechanism of action for this compound? this compound is a potent and specific inhibitor of Ergosterol Synthase Alpha (ErgSα), a critical enzyme in the ergosterol biosynthesis pathway of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and function, leading to growth inhibition.

What is the recommended solvent and storage condition for A96? A96 is soluble in DMSO. Prepare a 10 mg/mL stock solution in DMSO. For short-term storage (up to 1 week), store at 4°C. For long-term storage, aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

Can A96 be used in combination with other antifungals? Combination studies are ongoing. Preliminary data suggests potential synergistic effects with polyenes like Amphotericin B, but this should be experimentally verified for your specific fungal strain.

What are the typical MIC ranges for susceptible and resistant strains? Please refer to Table 1 for the expected MIC ranges for wild-type (susceptible) and confirmed resistant fungal strains.

Data Presentation

Table 1: MIC Ranges for Susceptible and Resistant Phenotypes
PhenotypeThis compound MIC Range (µg/mL)Interpretation
Wild-Type (Susceptible)0.03 - 0.25The isolate is inhibited by normally achievable concentrations.
Susceptible-Dose Dependent0.5 - 1.0Susceptibility is dependent on achieving maximal dosing.
Resistant≥ 2.0The isolate is not inhibited by achievable systemic concentrations.
Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay TypeRecommended A96 Concentration Range (µg/mL)
Broth Microdilution MIC0.015 - 16
Gene Expression (qRT-PCR)Sub-inhibitory (0.25 x MIC) and inhibitory (1x MIC)
Sterol Analysis1x and 4x MIC

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination of A96

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[10][11]

  • Prepare A96 Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of A96 in RPMI 1640 medium to achieve final concentrations ranging from 16 µg/mL to 0.015 µg/mL.

  • Prepare Fungal Inoculum: Culture the fungal strain on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to obtain a final inoculum density of 0.5–2.5 x 10^3 CFU/mL.

  • Inoculate Plate: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the A96 dilutions. Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of A96 that causes a significant inhibition of growth (typically ≥50%) compared to the positive control well.[9][12]

Protocol 2: Gene Sequencing of ERGSA to Detect Mutations
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible parent strain and the putative resistant strain using a commercial fungal DNA extraction kit.

  • PCR Amplification: Amplify the entire coding sequence of the ERGSA gene using high-fidelity DNA polymerase and primers designed to flank the gene.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the amplification primers and internal sequencing primers if necessary.

  • Sequence Analysis: Align the sequencing results from the resistant strain to the sequence from the susceptible parent strain to identify any nucleotide changes that result in amino acid substitutions.

Protocol 3: qRT-PCR to Measure FRT1 Gene Expression

This protocol provides a general framework for quantitative reverse transcription PCR.[13][14][15]

  • RNA Extraction: Culture the susceptible and resistant strains in RPMI 1640 medium with and without a sub-inhibitory concentration of A96 (e.g., 0.25 x MIC of the parent strain). Harvest the cells in mid-log phase and extract total RNA using a suitable RNA extraction kit with a DNase treatment step.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for the FRT1 gene and a validated housekeeping gene (e.g., ACT1 or TEF1).

  • Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative expression of the FRT1 gene in the resistant strain compared to the susceptible strain using the ΔΔCq method. An increase of ≥2-fold is generally considered significant.

Visualizations

Signaling Pathways and Workflows

G cluster_pathway Mechanism of Action of this compound A96 This compound ErgSa Ergosterol Synthase Alpha (ErgSα) A96->ErgSa Inhibits Ergosterol Ergosterol ErgSa->Ergosterol Blocked Synthesis Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Component of

Caption: Mechanism of action for this compound (A96).

G cluster_workflow Experimental Workflow for Investigating A96 Resistance Start Suspected Resistance (Increased MIC) Confirm_MIC 1. Confirm MIC with Standardized Assay Start->Confirm_MIC Isolate_DNA_RNA 2. Isolate gDNA and RNA from Susceptible & Resistant Strains Confirm_MIC->Isolate_DNA_RNA Sequence_ERGSA 3a. Sequence ERGSA Gene Isolate_DNA_RNA->Sequence_ERGSA qRT_PCR 3b. Perform qRT-PCR for FRT1 Expression Isolate_DNA_RNA->qRT_PCR Analyze_Seq 4a. Analyze for Mutations Sequence_ERGSA->Analyze_Seq Analyze_qRT 4b. Analyze for Upregulation qRT_PCR->Analyze_qRT

Caption: Workflow for investigating resistance to A96.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent MIC Results Inconsistent_MIC Inconsistent MIC Results Check_Inoculum Check Inoculum Standardization Inconsistent_MIC->Check_Inoculum Check_Media Check Media Preparation Check_Inoculum->Check_Media [OK] Check_Agent Check A96 Stock Check_Media->Check_Agent [OK] Check_Incubation Check Incubation Parameters Check_Agent->Check_Incubation [OK] Resolved {Issue Resolved} Check_Incubation->Resolved [OK]

Caption: Decision tree for troubleshooting inconsistent MICs.

References

Modifying experimental conditions to enhance "Antifungal agent 96" activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 96

Welcome to the technical support center for "this compound." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize experimental conditions and enhance the activity of this antifungal agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial screening shows weak or inconsistent activity for this compound. What standard experimental parameters can I modify to potentially enhance its apparent activity?

A1: Inconsistent results in initial antifungal susceptibility testing can be influenced by several factors. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a baseline, but optimization is often necessary for novel compounds.[1][2][3] Key parameters to investigate include the growth medium, inoculum preparation, and incubation conditions.[2]

Troubleshooting Steps:

  • Medium Composition: The choice of testing medium can significantly impact fungal growth and drug activity. While RPMI-1640 is standard, its nutrient profile may not be optimal for all fungi or compounds. Consider testing alternative or supplemented media.

  • pH of the Medium: The pH of the testing environment can alter both the fungus's growth and the agent's chemical properties. Testing a range of pH values can reveal an optimal condition for activity. For example, the activity of some antifungals against C. albicans has been shown to be significantly higher at neutral pH (7.0) compared to acidic pH (4.0).[2]

  • Inoculum Concentration: A high density of fungal cells can overwhelm the antifungal agent, leading to apparent inactivity. Ensure your inoculum is prepared and standardized accurately, typically to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast susceptibility testing.[2]

  • Incubation Time and Temperature: Standard incubation is often 24-48 hours at 35°C.[2][4] Some fungi grow slower and may require longer incubation times (e.g., up to 72 hours for Cryptococcus spp.).[4] Conversely, a shorter incubation time of 24 hours can sometimes provide clearer endpoints and may be sufficient for many Candida species.[2]

Table 1: Modifiable Parameters for Initial Antifungal Susceptibility Testing

ParameterStandard Condition (CLSI/EUCAST)Suggested Modifications for OptimizationRationale for Modification
Growth Medium RPMI-1640 with L-glutamine, without bicarbonateTest with RPMI-1640 + 2% glucose; Mueller-Hinton; Sabouraud Dextrose BrothEnhanced growth can provide clearer MIC endpoints; some agents may have better activity in different nutrient environments.[5]
Medium pH Buffered to pH 7.0 with MOPSTest a range from pH 5.0 to 7.5The agent's charge/solubility or the fungal target's accessibility may be pH-dependent.[2]
Inoculum Size 0.5 – 2.5 x 10³ CFU/mL (Yeast)Test a lower inoculum (e.g., 0.25 x 10³ CFU/mL)Reduces the fungal load, which may enhance the relative potency of the agent.
Incubation Time 24-48 hours (Candida); up to 72h (Cryptococcus)Read results at 24, 48, and 72 hoursDetermines the optimal time for observing inhibition without breakthrough growth.[2]
Incubation Temp. 35°CTest at 30°C or 37°CSome fungi may have different metabolic rates or express different genes at varying temperatures, affecting susceptibility.

Q2: How can I determine if this compound would be more effective in combination with another compound?

A2: Combining antifungal agents is a key strategy to enhance efficacy, overcome resistance, and potentially lower required dosages.[6][7] This phenomenon, known as synergy, occurs when the combined effect of two drugs is greater than the sum of their individual effects. The standard method to screen for synergistic, additive, or antagonistic interactions in vitro is the checkerboard microdilution assay.[7][8]

Experimental Approach:

The checkerboard assay involves creating a two-dimensional matrix of concentrations for two drugs. This compound would be serially diluted along the x-axis of a 96-well plate, and a second compound (e.g., a known antifungal like fluconazole or amphotericin B, or a non-antifungal compound) would be diluted along the y-axis.[8] The resulting data is used to calculate the Fractional Inhibitory Concentration (FIC) index.

Table 2: Interpreting Combination Assay Results (FIC Index)

FIC Index (ΣFIC)InteractionInterpretation
≤ 0.5SynergyThe combined effect is significantly greater than the sum of individual effects.
> 0.5 to 4.0Indifference / AdditiveThe combined effect is what is expected from the sum of individual effects.
> 4.0AntagonismThe combination is less effective than the individual agents.

Note: The FIC index provides a quantitative measure of the interaction between two agents.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of this compound against a fungal isolate.

  • Preparation of Antifungal Agent:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[5]

    • Perform serial twofold dilutions in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the test medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.

  • Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a growth control well (inoculum, no drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.[4]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[1][9] For azole-like compounds, this is often a ≥50% reduction in turbidity, while for polyenes, it is typically 100% inhibition.[4][9]

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is for assessing the interaction between this compound and a second compound (Compound B).

  • Plate Setup:

    • In a 96-well plate, add test medium to all wells.

    • Create serial dilutions of this compound horizontally (e.g., across columns 1-10).

    • Create serial dilutions of Compound B vertically (e.g., down rows A-G).

    • The result is a matrix where each well has a unique combination of concentrations. Row H should contain only dilutions of Agent 96, and column 11 should contain only dilutions of Compound B to determine their individual MICs.

  • Inoculation and Incubation:

    • Prepare and add the fungal inoculum to each well as described in Protocol 1.

    • Include appropriate growth and sterility controls.

    • Incubate at 35°C for 24-48 hours.

  • Data Analysis (Calculating the FIC Index):

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each agent: FIC of Agent A = (MIC of A in combination) / (MIC of A alone).

    • Calculate the FIC Index for each combination: ΣFIC = FIC of Agent 96 + FIC of Compound B.

    • The lowest ΣFIC value determines the nature of the interaction (Synergy, Indifference, or Antagonism) as detailed in Table 2.

Visualizations

Signaling Pathway Diagram

Many antifungal agents, particularly azoles, function by disrupting the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[10][11] An overactive efflux pump, often regulated by transcription factors, is a common mechanism of resistance.

cluster_0 Fungal Cell Agent96 This compound Erg11 Lanosterol 14-alpha-demethylase (Target Enzyme) Agent96->Erg11 Inhibits EffluxPump Efflux Pump (Resistance) Agent96->EffluxPump Expels Agent ToxicSterol Toxic Methylated Sterols Erg11->ToxicSterol Causes Accumulation Ergosterol Ergosterol Erg11->Ergosterol Blocks Synthesis Lanosterol Lanosterol Lanosterol->Erg11 MembraneStress Membrane Stress ToxicSterol->MembraneStress Ergosterol->MembraneStress Depletion leads to CellDeath Fungistatic/Fungicidal Effect MembraneStress->CellDeath

Caption: Hypothetical mechanism of this compound targeting the ergosterol pathway.

Experimental Workflow Diagram

The process of optimizing and evaluating a novel antifungal agent follows a logical progression from initial screening to more complex interaction studies.

Start Start: Weak/Inconsistent Activity Optimize Optimize Assay Conditions (Medium, pH, Inoculum) Start->Optimize MIC Determine MIC (Protocol 1) Optimize->MIC Evaluate Evaluate Activity MIC->Evaluate Synergy Test for Synergy (Checkerboard Assay) (Protocol 2) Evaluate->Synergy Activity Still Low Report Report Enhanced Activity Conditions Evaluate->Report Activity Enhanced Synergy->Report Synergy Found ReEvaluate Re-evaluate Compound or Target Synergy->ReEvaluate No Synergy Found

Caption: Workflow for troubleshooting and enhancing antifungal agent activity.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Antifungal Agent 96 (Voriconazole) vs. Polyene Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the triazole antifungal agent Voriconazole (formerly UK-109496, herein referred to as Antifungal Agent 96 for the purpose of this guide) and the polyene class of antifungals, primarily represented by Amphotericin B. This comparison is supported by experimental data and detailed methodologies to assist researchers in understanding the distinct and overlapping properties of these critical antifungal agents.

Overview of Mechanisms of Action

This compound (Voriconazole) and polyene antifungals target the fungal cell membrane, a critical structure for fungal viability. However, their specific molecular targets and the downstream consequences of their actions differ significantly.

  • Polyene Antifungals (e.g., Amphotericin B): This class of drugs directly interacts with ergosterol, a major sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular ions and small molecules, such as potassium and magnesium, leads to fungal cell death.[1][2][3][4] Their affinity for ergosterol is significantly higher than for cholesterol, the primary sterol in mammalian cell membranes, which provides a degree of selective toxicity.

  • This compound (Voriconazole): As a triazole antifungal, Voriconazole's mechanism is more targeted and involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Specifically, it inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[1][3]

Data Presentation: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Voriconazole and Amphotericin B against common fungal pathogens, providing a quantitative comparison of their in vitro activity. MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Fungal SpeciesAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicansVoriconazole≤0.12≤0.12[6]
Amphotericin B0.50.5[6]
Candida glabrataVoriconazole0.50.5[7]
Amphotericin B0.5-11[8]
Candida kruseiVoriconazole0.250.25[7]
Amphotericin B0.5-11[8]
Aspergillus fumigatusVoriconazole0.25-0.51[9]
Amphotericin B0.51[9]
Aspergillus flavusVoriconazole0.51[9]
Amphotericin B22[9]
Aspergillus terreusVoriconazole0.250.5[9]
Amphotericin B24[9]

Note: MIC values can vary depending on the specific isolates tested and the methodology used. The data presented here are representative values from published studies.

Experimental Protocols

The determination of in vitro antifungal activity, particularly MIC values, is crucial for comparing the efficacy of antifungal agents. The most widely accepted and standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is a standardized procedure for testing the susceptibility of yeasts, such as Candida species, to antifungal agents.

Protocol:

  • Preparation of Antifungal Agent Stock Solutions:

    • Antifungal powders are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

    • Serial two-fold dilutions of the antifungal agent are prepared in RPMI 1640 medium.

  • Inoculum Preparation:

    • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Microdilution Plate Setup:

    • 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.

    • 100 µL of the standardized yeast inoculum is added to each well.

    • A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • Incubation:

    • The plates are incubated at 35°C for 24 to 48 hours.

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or using a spectrophotometer.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is adapted for testing the susceptibility of molds, such as Aspergillus species.

Protocol:

  • Preparation of Antifungal Agent Stock Solutions:

    • Similar to the yeast protocol, stock solutions are prepared and serially diluted in RPMI 1640 medium.

  • Inoculum Preparation:

    • Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20).

    • The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer or spectrophotometer.

  • Microdilution Plate Setup:

    • The setup is similar to the yeast protocol, with antifungal dilutions and the standardized conidial inoculum added to the wells of a 96-well plate.

  • Incubation:

    • Plates are incubated at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control well.

  • Reading of Results:

    • For azoles like voriconazole, the MIC is the lowest concentration that shows a clear reduction in growth. For polyenes like amphotericin B, the endpoint is typically the lowest concentration that shows no visible growth (100% inhibition).

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the distinct mechanisms of action of polyene antifungals and this compound (Voriconazole), as well as a generalized workflow for antifungal susceptibility testing.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Phospholipid Phospholipid Polyene Polyene Polyene->Ergosterol Binds to Ion_Leakage Leakage of K+, Mg++ Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Voriconazole_Mechanism Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Disruption Disruption of Membrane Lanosterol_Demethylase->Disruption Depletion of Ergosterol, Accumulation of Toxic Sterols Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Voriconazole Voriconazole Voriconazole->Inhibition Inhibition->Lanosterol_Demethylase Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Dilution Serial Dilution of Antifungal Agent Plate_Inoculation Inoculation of 96-Well Plate Antifungal_Dilution->Plate_Inoculation Inoculum_Prep Standardized Fungal Inoculum Preparation Inoculum_Prep->Plate_Inoculation Incubation Incubation (35°C, 24-72h) Plate_Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of Growth Incubation->MIC_Reading MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) MIC_Reading->MIC_Determination

References

Head-to-head comparison of "Antifungal agent 96" and caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of two distinct antifungal compounds for researchers and drug development professionals.

In the landscape of antifungal drug discovery, the emergence of novel agents with unique mechanisms of action is critical to combatting the rise of resistant fungal pathogens. This guide provides a head-to-head comparison of Antifungal Agent 96 (also known as Compound WZ-2), a recently identified derivative of the natural product sampangine, and caspofungin, a well-established echinocandin antifungal. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the characteristics and potential of these two agents.

Executive Summary

This compound and caspofungin represent two different classes of antifungal compounds with distinct mechanisms of action and spectrums of activity. Caspofungin, a member of the echinocandin class, is a widely used intravenous antifungal that inhibits the synthesis of the fungal cell wall.[1][2][3][4] In contrast, this compound is a newer, orally active tricyclic oxime sampangine derivative that has demonstrated potent activity against key pathogenic yeasts and the ability to penetrate the blood-brain barrier. While its precise molecular target is still under investigation, it has been shown to inhibit key virulence factors in fungi.

This comparison will delve into the available data on their mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.

Mechanism of Action

This compound (Compound WZ-2):

The precise molecular target of this compound has not been fully elucidated. However, studies have shown that it is a derivative of the natural product sampangine.[2][5] Its antifungal activity is associated with the inhibition of critical virulence factors in pathogenic fungi, including:

  • Capsule Formation: Inhibition of the protective polysaccharide capsule, particularly in Cryptococcus neoformans.[2][5]

  • Biofilm Formation: Prevention of the formation of resilient microbial communities.[2][5]

  • Yeast-to-Hypha Morphological Transition: Interference with the dimorphic switching in Candida albicans, a key step in its pathogenesis.[2][5]

The ability of this compound to disrupt these virulence mechanisms suggests a novel mode of action that could be advantageous in overcoming existing drug resistance.

Caspofungin:

Caspofungin is a well-characterized antifungal that belongs to the echinocandin class. Its mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells.[1][2] By disrupting cell wall synthesis, caspofungin compromises the structural integrity of the fungal cell, leading to osmotic instability and cell death.[2][4] This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1]

cluster_caspofungin Caspofungin Mechanism of Action UDP-Glucose UDP-Glucose Beta-1,3-D-Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP-Glucose->Beta-1,3-D-Glucan_Synthase Substrate Beta-1,3-D-Glucan β-(1,3)-D-Glucan Beta-1,3-D-Glucan_Synthase->Beta-1,3-D-Glucan Synthesizes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta-1,3-D-Glucan->Fungal_Cell_Wall Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Disruption leads to Caspofungin Caspofungin Caspofungin->Beta-1,3-D-Glucan_Synthase Inhibits

Figure 1: Caspofungin's inhibition of the β-(1,3)-D-glucan synthesis pathway.

In Vitro Activity

The following table summarizes the available in vitro activity data for this compound and caspofungin against key fungal pathogens.

Fungal SpeciesThis compound (MIC in µg/mL)Caspofungin (MIC in µg/mL)
Cryptococcus neoformans H990.016 (MIC80)[2][5]Generally higher MICs, not the primary indication
Candida albicans 0304103 (resistant)32[6][7]≤ 1 (MIC90 for most isolates)[2]
Candida albicans SC5314 (sensitive)Not explicitly stated≤ 1 (MIC90 for most isolates)[2]
Candida glabrataNot available≤ 1 (MIC90 for most isolates)[2]
Candida tropicalisNot available≤ 1 (MIC90 for most isolates)[2]
Candida parapsilosisNot available≤ 1 (MIC90 for most isolates)[2]
Aspergillus fumigatusNot availableFungistatic activity

In Vivo Efficacy

This compound (Compound WZ-2):

A study in a mouse model of cryptococcal meningitis demonstrated that this compound, at a dose of 5 mg/kg, effectively reduced the fungal burden in the brain.[2][5] Furthermore, both as a standalone treatment and in combination with fluconazole, it significantly lowered the kidney fungal burden of both drug-resistant and sensitive strains of C. albicans.[2][5] A key feature of this compound is its ability to penetrate the blood-brain barrier, a significant advantage for treating central nervous system fungal infections.[6][7]

Caspofungin:

Caspofungin has demonstrated efficacy in various animal models of disseminated candidiasis, pulmonary aspergillosis, and esophageal candidiasis.[8] Clinical trials have established its effectiveness in treating invasive candidiasis, including candidemia, and as salvage therapy for invasive aspergillosis in patients who are refractory to or intolerant of other antifungal therapies.[6][7][8]

cluster_wz2 This compound (WZ-2) Observed Effects WZ2 This compound (WZ-2) Capsule Capsule Formation WZ2->Capsule Inhibits Biofilm Biofilm Formation WZ2->Biofilm Inhibits Morphogenesis Yeast-to-Hypha Transition WZ2->Morphogenesis Inhibits Virulence Fungal Virulence Capsule->Virulence Biofilm->Virulence Morphogenesis->Virulence

Figure 2: this compound's inhibitory effects on key fungal virulence factors.

Experimental Protocols

In Vitro Susceptibility Testing (this compound):

The minimum inhibitory concentrations (MICs) for this compound were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Fungal Strains: C. neoformans H99 and C. albicans 0304103.

  • Media: RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Fungal suspensions were prepared and adjusted to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Drug Dilution: A serial twofold dilution of this compound was prepared in a 96-well microtiter plate.

  • Incubation: Plates were incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC80 was defined as the lowest drug concentration that inhibited 80% of fungal growth compared to the drug-free control.

In Vivo Efficacy Model (this compound - Cryptococcal Meningitis):

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Mice were intranasally inoculated with C. neoformans H99.

  • Treatment: Treatment with this compound (5 mg/kg) was initiated at a specified time point post-infection.

  • Endpoint: At the end of the treatment period, mice were euthanized, and brains were harvested.

  • Fungal Burden Assessment: Brain homogenates were serially diluted and plated on Sabouraud dextrose agar plates to determine the number of colony-forming units (CFUs).

cluster_workflow In Vivo Antifungal Efficacy Workflow Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Induce Fungal Infection (e.g., intranasal inoculation) Animal_Model->Infection Treatment_Groups Establish Treatment Groups (Vehicle, Drug, Positive Control) Infection->Treatment_Groups Administer_Treatment Administer Treatment Regimen Treatment_Groups->Administer_Treatment Monitor Monitor Animal Health (Weight, Clinical Signs) Administer_Treatment->Monitor Endpoint Endpoint Determination Monitor->Endpoint Fungal_Burden Assess Fungal Burden (CFU counting in target organs) Endpoint->Fungal_Burden Data_Analysis Statistical Analysis Fungal_Burden->Data_Analysis

Figure 3: A generalized experimental workflow for in vivo antifungal efficacy studies.

Conclusion

This compound and caspofungin are promising antifungal agents with distinct profiles. Caspofungin is a well-established, potent inhibitor of fungal cell wall synthesis with a proven clinical track record for treating invasive candidiasis and aspergillosis. Its limitations include a lack of oral bioavailability and reduced activity against certain fungal species.

This compound (Compound WZ-2) represents a novel class of antifungal with a different mechanism of action centered on the disruption of key virulence factors. Its excellent activity against Cryptococcus neoformans and its ability to cross the blood-brain barrier make it a particularly interesting candidate for the treatment of fungal meningitis. Further research is needed to fully elucidate its molecular target, expand its activity spectrum, and assess its safety profile. The synergistic interaction with fluconazole against resistant C. albicans also warrants further investigation.

For researchers and drug development professionals, this compound offers a novel scaffold and mechanism to explore in the ongoing search for new and effective antifungal therapies, particularly for difficult-to-treat CNS infections. Caspofungin remains a vital tool in the clinical setting, serving as a benchmark for the efficacy and safety of new antifungal agents.

References

Benchmarking "Antifungal Agent 96" Against Novel Antifungal Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant global health threat, necessitating the development of novel antifungal agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the hypothetical "Antifungal Agent 96" against a selection of recently developed and promising antifungal drug candidates. The objective is to offer a framework for evaluating the potential of new antifungals by benchmarking their performance using standardized experimental data.

Introduction to the Antifungal Drug Candidates

This comparison includes "this compound" and three recently developed antifungal agents with distinct mechanisms of action: Rezafungin, Ibrexafungerp, and Olorofim.

  • This compound (Hypothetical): A novel investigational agent with a proposed mechanism of action targeting a fungal-specific stress response pathway, distinct from existing antifungal classes.

  • Rezafungin (CD101): A next-generation echinocandin that inhibits β-1,3-D-glucan synthase, a key component of the fungal cell wall. Its long half-life allows for once-weekly intravenous administration.[1][2][3]

  • Ibrexafungerp (SCY-078): A first-in-class triterpenoid antifungal that also inhibits glucan synthase but at a different binding site than echinocandins. It is available in an oral formulation.[4][5][6]

  • Olorofim (F901318): A novel orotomide that inhibits the fungal enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis. This unique mechanism of action provides activity against some fungi that are intrinsically resistant to other antifungals.[2][4][6]

  • Fosmanogepix (APX001A): A first-in-class antifungal that targets the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, crucial for fungal cell wall integrity.[4][6]

Mechanism of Action

The distinct mechanisms of action of these antifungal agents are a key differentiator, influencing their spectrum of activity and potential for combination therapy.

cluster_fungal_cell Fungal Cell cell_wall Cell Wall cell_membrane Cell Membrane ergosterol_synthesis Ergosterol Synthesis glucan_synthesis β-1,3-D-Glucan Synthesis pyrimidine_synthesis Pyrimidine Biosynthesis gpi_anchor_synthesis GPI-Anchor Synthesis stress_response Stress Response Pathway agent96 This compound agent96->stress_response Inhibits rezafungin Rezafungin rezafungin->glucan_synthesis Inhibits ibrexafungerp Ibrexafungerp ibrexafungerp->glucan_synthesis Inhibits olorofim Olorofim olorofim->pyrimidine_synthesis Inhibits fosmanogepix Fosmanogepix fosmanogepix->gpi_anchor_synthesis Inhibits

Caption: Mechanisms of action of antifungal agents.

In Vitro Activity

The in vitro activity of an antifungal agent is a primary indicator of its potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of the compared agents against key fungal pathogens.

Fungal SpeciesThis compound (µg/mL)Rezafungin (µg/mL)Ibrexafungerp (µg/mL)Olorofim (µg/mL)Fosmanogepix (µg/mL)
Candida albicans0.125 - 1≤0.03 - 0.25≤0.03 - 0.25>160.008 - 0.03
Candida glabrata0.25 - 2≤0.03 - 0.250.06 - 0.5>160.008 - 0.03
Candida auris0.5 - 40.06 - 0.50.125 - 10.015 - 0.060.015 - 0.06
Aspergillus fumigatus0.06 - 0.50.008 - 0.030.5 - 20.015 - 0.060.015 - 0.03
Cryptococcus neoformans1 - 8>160.5 - 40.06 - 0.250.03 - 0.125
Lomentospora prolificans>16>16>160.015 - 0.060.03 - 0.125

Data for this compound is hypothetical. Data for other agents are compiled from published studies.[7]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antifungal activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Antifungal Agent serial_dilution->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Workflow for MIC determination.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Reading: The MIC is determined as the lowest drug concentration showing no visible growth.

In Vivo Efficacy Models

Animal models of disseminated fungal infections are critical for evaluating the in vivo potential of a new antifungal agent.

infect_mice Infect Immunocompromised Mice with Fungal Pathogen initiate_treatment Initiate Treatment with Antifungal Agent infect_mice->initiate_treatment monitor_survival Monitor Survival Over 21 Days initiate_treatment->monitor_survival assess_burden Assess Fungal Burden in Target Organs (e.g., Kidneys) initiate_treatment->assess_burden analyze_data Analyze Survival Curves and Fungal Burden Data monitor_survival->analyze_data assess_burden->analyze_data

Caption: In vivo efficacy testing workflow.

Protocol:

  • Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed using cyclophosphamide and cortisone acetate.

  • Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen.

  • Treatment: Treatment with the antifungal agent or vehicle control is initiated at a specified time post-infection and administered for a defined period.

  • Monitoring: Mice are monitored daily for signs of illness and survival.

  • Fungal Burden: At the end of the study, target organs (e.g., kidneys, brain) are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).

Summary and Future Directions

The comparative data presented in this guide highlight the diverse profiles of emerging antifungal agents. "this compound," with its hypothetical novel mechanism, underscores the ongoing search for new ways to combat fungal infections. Rezafungin offers a convenient dosing regimen for a known class of antifungals. Ibrexafungerp provides a much-needed oral option for treating infections susceptible to glucan synthase inhibitors. Olorofim and Fosmanogepix represent truly novel classes of antifungals with the potential to treat infections caused by resistant or rare fungi.

The continued development and rigorous benchmarking of new antifungal candidates are essential to address the growing challenge of invasive fungal diseases. Future studies should focus on elucidating the full spectrum of activity, potential for resistance development, and optimal clinical positioning of these promising new agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Antifungal Agent 96

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of Antifungal Agent 96, a substance presumed to require specialized handling as a hazardous agent. The following procedures are based on established guidelines for the disposal of hazardous pharmaceutical waste.

Quantitative Data Summary

To facilitate a clear understanding of the key parameters involved in the handling and disposal of hazardous antifungal agents, the following table summarizes critical quantitative data derived from safety protocols.

ParameterSpecificationRationale
Personal Protective Equipment (PPE) 2 pairs of chemotherapy-rated glovesProvides maximum protection against exposure.
Cuffed, fluid-resistant gownPrevents skin contact and contamination of personal clothing.
ANSI-approved safety goggles/face shieldProtects eyes and face from splashes.
NIOSH-approved respiratorRequired when handling powders or creating aerosols.
Waste Container Black, RCRA-approved hazardous waste containerDesignated for hazardous chemical waste to ensure proper segregation and disposal.[1]
Puncture-proof sharps containerFor disposal of contaminated needles and syringes.
Spill Kit Absorbent pads, neutralizing agentsTo safely contain and clean up any accidental spills.

Experimental Protocol: Disposal of this compound

The following step-by-step methodology outlines the proper procedure for the disposal of both liquid and solid forms of this compound, as well as contaminated lab materials.

1. Preparation and Donning of Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure all necessary PPE is readily available.

  • Don two pairs of chemotherapy-rated gloves, a fluid-resistant gown, and safety goggles. A face shield is recommended if there is a risk of splashing.[2]

  • If handling the agent in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator must be worn.[2]

2. Waste Segregation:

  • It is crucial to segregate waste contaminated with this compound from other laboratory waste streams.[1]

  • Use a designated, properly labeled, black RCRA hazardous waste container for all materials contaminated with the antifungal agent.[1] Do not mix with other chemical wastes.[1]

3. Disposal of Unused or Expired this compound:

  • Solid Form (Powders, Tablets):

    • Carefully place the original container with the unused solid agent into the black hazardous waste container.

    • If crushing tablets is necessary for a different purpose, this must be done within a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust.[2]

  • Liquid Form (Solutions):

    • Do not dispose of liquid this compound down the drain.

    • Collect all waste solutions in a compatible, leak-proof container that is clearly labeled as "Hazardous Waste: this compound."

    • Once the container is full, securely close it and place it in the designated secondary containment within the Satellite Accumulation Area (SAA).

4. Disposal of Contaminated Materials:

  • Sharps:

    • Dispose of any needles, syringes, or other sharps that have come into contact with this compound directly into a designated, puncture-proof sharps container.

    • If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste in the black bulk waste container, not a standard sharps container.[1]

  • Labware and PPE:

    • All disposable items such as gloves, absorbent pads, and empty vials that are contaminated with the antifungal agent should be placed in the yellow "Trace" waste sharps container or directly into the black hazardous waste container.[1]

    • Contaminated gowns and other PPE should also be disposed of in the designated hazardous waste container.

5. Final Disposal Procedures:

  • Ensure all hazardous waste containers are kept closed except when adding waste.[3]

  • When a waste container is full or no longer in use, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[1]

  • Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal Disposal Actions cluster_final Final Steps start Start Disposal Process ppe Don Appropriate PPE (Gloves, Gown, Goggles) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Sharps, PPE) ppe->identify_waste segregate Use Designated Black Hazardous Waste Container identify_waste->segregate dispose_solid Dispose Solid Waste segregate->dispose_solid Solid dispose_liquid Dispose Liquid Waste segregate->dispose_liquid Liquid dispose_sharps Dispose Sharps segregate->dispose_sharps Sharps dispose_ppe Dispose Contaminated PPE segregate->dispose_ppe PPE seal_container Securely Seal Waste Container dispose_solid->seal_container dispose_liquid->seal_container dispose_sharps->seal_container dispose_ppe->seal_container request_pickup Request EHS Waste Pickup seal_container->request_pickup end_process End of Disposal Process request_pickup->end_process

Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Comprehensive Safety and Handling Guide for Antifungal Agent 96

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, novel compounds like Antifungal Agent 96. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, also known as Compound WZ-2, is a potent antifungal compound with good blood-brain barrier permeability. While a specific Safety Data Sheet (SDS) is not publicly available, based on its biological activity and handling of similar potent compounds, a cautious approach is necessary. The following table summarizes the required PPE.

PPE Category Minimum Requirements Enhanced Precautions (e.g., high concentrations, aerosolization risk)
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Thicker, chemical-resistant gloves (e.g., butyl rubber)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield
Body Protection Fully buttoned lab coatDisposable, chemical-resistant gown or suit (e.g., Tyvek)
Respiratory Protection Not generally required for small quantities in a well-ventilated areaA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) should be used in a fume hood.
Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous materials.

Control Measure Specifications and Procedures
Ventilation All handling of this compound powder should be performed in a certified chemical fume hood.
Safety Equipment A safety shower and eyewash station must be readily accessible in the laboratory.
Designated Area A specific area of the lab should be designated for the handling of potent compounds. This area should be clearly marked.
Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for the safety of all laboratory personnel.

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, safety glasses) during unpacking.

  • Unpack the compound inside a chemical fume hood.

  • Verify the label and quantity of the compound against the order information.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Weighing and Reconstitution:

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats.

  • To minimize dust, handle the powder gently.

  • When reconstituting, slowly add the solvent to the powder to avoid splashing.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Contaminated gloves, weighing boats, and other disposable materials should be placed in a designated, sealed hazardous waste container.
Liquid Waste Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles and other sharps must be disposed of in a designated sharps container.
Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

Emergency Situation Immediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating solution. Collect all cleanup materials in a sealed hazardous waste container.

Visual Guides

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Chemical Fume Hood A->B C Weigh this compound B->C D Reconstitute in Appropriate Solvent C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Designated Containers F->G H Doff and Dispose of PPE G->H

Caption: Workflow for handling this compound.

Emergency_Response cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Incident Occurs skin Skin Contact: Flush with water for 15 min start->skin eye Eye Contact: Flush with water for 15 min start->eye inhalation Inhalation: Move to fresh air start->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting start->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical report Report Incident to Supervisor and EHS medical->report

Caption: Emergency response plan for exposure incidents.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.